molecular formula C5H5ClN2S B1599195 5-Chloro-2-(methylthio)pyrimidine CAS No. 38275-42-2

5-Chloro-2-(methylthio)pyrimidine

Cat. No.: B1599195
CAS No.: 38275-42-2
M. Wt: 160.63 g/mol
InChI Key: YYQOYLZOMFNKKG-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C5H5ClN2S and its molecular weight is 160.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5ClN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQOYLZOMFNKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406116
Record name 5-Chloro-2-(methylthio)pyrimidine
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Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38275-42-2
Record name 5-Chloro-2-(methylthio)pyrimidine
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Record name 5-Chloro-2-(methylthio)pyrimidine
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Record name 5-Chloro-2-(methylthio)pyrimidine
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Foundational & Exploratory

Introduction: The Role of a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Chloro-2-(methylthio)pyrimidine

In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal anchor for designing molecules that interact with biological targets. Within this important class of heterocyles, this compound emerges as a particularly valuable and versatile building block.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physical, chemical, and safety properties of this compound. Beyond a simple recitation of data, this document delves into the causality behind its reactivity, provides field-proven protocols for its use, and offers expert projections on its analytical characterization. Understanding these fundamental properties is paramount for leveraging this compound to its full potential in the synthesis of novel therapeutic agents, including inhibitors for targets such as GSK3β and HIV reverse transcriptase.[2]

Core Compound Identification and Structure

Precise identification is the cornerstone of chemical synthesis and analysis. This compound is unambiguously defined by the following identifiers.

start This compound oxidation Oxidation (e.g., m-CPBA) start->oxidation Step 1a snar Nucleophilic Aromatic Substitution (SNAr) (e.g., at other positions) start->snar Step 1b sulfone 5-Chloro-2-(methylsulfonyl)pyrimidine (Highly Activated Intermediate) oxidation->sulfone product1 Further Functionalized Pyrimidine Derivatives snar->product1 snar_sulfone SNAr at C2 (Displacement of -SO₂Me) sulfone->snar_sulfone Step 2a product2 2-Substituted-5-chloro- pyrimidine Derivatives snar_sulfone->product2 start Dissolve 2-(methylthio)pyrimidine in Acetic Acid add_ncs Add NCS (1.1 eq) start->add_ncs react Stir at RT (2-4h) add_ncs->react monitor Monitor by TLC react->monitor quench Quench in Ice Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify product Pure Product purify->product

References

A-Z Guide to 5-Chloro-2-(methylthio)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and reactivity of 5-Chloro-2-(methylthio)pyrimidine. This guide provides actionable insights and detailed protocols to leverage the full potential of this versatile building block in medicinal chemistry and beyond.

Chapter 1: Core Molecular Attributes and Physicochemical Profile

This compound is a halogenated pyrimidine derivative that has garnered significant interest as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a pyrimidine core functionalized with a chloro group at the 5-position and a methylthio group at the 2-position, provides a unique combination of reactivity and stability.

The chloro substituent acts as an electron-withdrawing group, which significantly enhances the electrophilicity of the pyrimidine ring. This activation makes the ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its synthetic utility.[1] Concurrently, the methylthio group at the 2-position serves as an excellent leaving group, further facilitating the introduction of diverse functionalities.[1]

Synthesis_Workflow start Combine Precursor and Solvent reagents Add POCl3 and N,N-Dimethylaniline start->reagents reflux Heat to Reflux (e.g., 80-100 °C) reagents->reflux monitor Monitor Reaction by TLC/LC-MS reflux->monitor quench Cool and Quench with Ice-Water monitor->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization/Chromatography concentrate->purify product Obtain this compound purify->product SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Anionic σ-complex) reactant->intermediate Nucleophilic Attack product Substituted Pyrimidine + SMe⁻ intermediate->product Loss of Leaving Group

References

The Versatile Building Block: An In-depth Technical Guide to 5-Chloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, the pyrimidine scaffold stands as a cornerstone for the development of a vast array of bioactive molecules. Among the myriad of functionalized pyrimidines, 5-Chloro-2-(methylthio)pyrimidine (CAS No. 38275-42-2) emerges as a particularly strategic intermediate. Its unique substitution pattern, featuring a reactive chlorine atom and a modifiable methylthio group, offers a versatile platform for molecular elaboration. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of its synthesis, reactivity, and application, moving beyond simple protocols to elucidate the underlying chemical principles that drive its utility.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and process development.

PropertyValueSource(s)
CAS Number 38275-42-2
Molecular Formula C₅H₅ClN₂S
Molecular Weight 160.62 g/mol
Appearance Powder
Melting Point 59-64 °C
SMILES CSc1ncc(Cl)cn1
InChI Key YYQOYLZOMFNKKG-UHFFFAOYSA-N

Strategic Synthesis of this compound

The synthetic accessibility of this compound is a key factor in its widespread use. While various synthetic routes exist, a common and logical approach involves the chlorination and subsequent methylation of a suitable pyrimidine precursor. A representative synthetic pathway is outlined below.

Synthesis_Workflow cluster_0 Synthetic Pathway Thiobarbituric_Acid Thiobarbituric Acid Dichloropyrimidine 4,6-Dichloro-2- (methylthio)pyrimidine Thiobarbituric_Acid->Dichloropyrimidine 1. POCl₃ 2. Methylating Agent (e.g., (CH₃)₂SO₄) Target_Molecule 5-Chloro-2- (methylthio)pyrimidine Dichloropyrimidine->Target_Molecule Chlorination (e.g., NCS in AcOH)

A plausible synthetic route to this compound.
Step-by-Step Synthesis Protocol (Adapted from analogous syntheses)

The following protocol is a representative, multi-step procedure adapted from the synthesis of structurally similar pyrimidines, such as those described in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine[1]. This process involves the initial formation of a dichlorinated methylthiopyrimidine followed by a selective chlorination at the 5-position.

Part 1: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Chlorination: To thiobarbituric acid, add phosphorus oxychloride (POCl₃) in excess, which acts as both the reagent and solvent. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • Heating: The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly adding the reaction mixture to ice water. The resulting aqueous solution is then extracted with an organic solvent, such as ethyl acetate.

  • Methylation: The crude dichlorinated intermediate is then subjected to methylation. This can be achieved using a methylating agent like dimethyl sulfate in the presence of a base.

  • Purification: The resulting 4,6-dichloro-2-(methylthio)pyrimidine is purified by recrystallization or column chromatography.

Part 2: Synthesis of this compound

  • Chlorination at the 5-Position: The 4,6-dichloro-2-(methylthio)pyrimidine is dissolved in a suitable solvent, such as acetic acid.

  • Addition of Chlorinating Agent: N-Chlorosuccinimide (NCS) is added portion-wise to the solution. The reaction is typically stirred at an elevated temperature (e.g., 118 °C) until completion, as monitored by TLC.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product can be further purified by recrystallization to yield this compound.

The Chemistry of a Versatile Scaffold: Key Reactions and Mechanisms

The synthetic utility of this compound lies in the differential reactivity of its chloro and methylthio substituents. The electron-withdrawing nature of the two nitrogen atoms and the chlorine atom makes the pyrimidine ring electron-deficient and thus susceptible to a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than chloro groups at the 2, 4, or 6 positions. However, the methylthio group at the 2-position can also act as a leaving group, particularly after oxidation to a sulfone or sulfoxide, which significantly enhances its leaving group ability.

SNAr_Reactivity Start This compound Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation Sulfone 5-Chloro-2-(methylsulfonyl)pyrimidine (Activated Intermediate) Oxidation->Sulfone SNAr Nucleophilic Aromatic Substitution (Nu⁻) Sulfone->SNAr Product 2-Substituted-5-chloropyrimidine SNAr->Product

Activation of the 2-position for SNAr via oxidation.

Experimental Protocol: Oxidation of the Methylthio Group

  • Dissolution: Dissolve this compound in a suitable solvent, such as dichloromethane (DCM).

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA) (typically 2 equivalents for oxidation to the sulfone) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 24 hours).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium carbonate. Separate the organic layer, and extract the aqueous layer with additional DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfone can be purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 5-position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at this position.

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1, 5 mL).

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).

  • Heating: Heat the reaction mixture to a temperature between 80 and 110 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Agrochemicals

The true value of this compound is realized in its role as a key intermediate in the synthesis of high-value, biologically active molecules.

A Crucial Intermediate in the Synthesis of Ticagrelor

A prominent example of the application of a structurally related pyrimidine is in the synthesis of Ticagrelor , a blockbuster antiplatelet drug used to prevent thrombotic events. A key intermediate in many synthetic routes to Ticagrelor is 4,6-dichloro-2-(propylthio)pyrimidine-5-amine. This intermediate, which shares the core chloro- and thioether-substituted pyrimidine scaffold, undergoes a series of transformations, including nucleophilic substitution and cyclization, to construct the complex triazolopyrimidine core of Ticagrelor[2][3][4]. The principles of reactivity and functional group manipulation demonstrated in the synthesis of this analog are directly applicable to this compound.

Ticagrelor_Synthesis cluster_1 Application in Drug Synthesis Pyrimidine_Intermediate Chloro- and Thioether- Substituted Pyrimidine (e.g., this compound analog) Key_Transformations Key Transformations: - Nucleophilic Substitution - Reduction - Cyclization Pyrimidine_Intermediate->Key_Transformations Ticagrelor Ticagrelor (Antiplatelet Drug) Key_Transformations->Ticagrelor

Role of substituted pyrimidines in the synthesis of Ticagrelor.
Other Pharmaceutical and Agrochemical Applications

Derivatives of this compound are also explored as intermediates for the synthesis of various kinase inhibitors, which are a major class of anticancer drugs[5]. The pyrimidine core is a common scaffold in many kinase inhibitors, and the ability to functionalize the 5- and 2-positions allows for the fine-tuning of binding affinity and selectivity. Additionally, pyrimidine derivatives have found broad applications in the agrochemical industry as herbicides and fungicides[6].

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following sections detail the expected spectral data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the pyrimidine ring are in different chemical environments and should appear as distinct singlets. The methyl protons of the methylthio group will also appear as a singlet.

    • Predicted Chemical Shifts (δ, ppm):

      • Pyrimidine-H: ~8.5-9.0 ppm (singlets)

      • -SCH₃: ~2.5 ppm (singlet)

  • 13C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

    • Predicted Chemical Shifts (δ, ppm):

      • C=N carbons: ~150-170 ppm

      • C-Cl carbon: ~120-130 ppm

      • C-H carbons: ~130-140 ppm

      • -SCH₃ carbon: ~15 ppm

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 160. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 162 with an intensity of approximately one-third of the molecular ion peak will be observed. Common fragmentation patterns would involve the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Expected Absorption Bands (cm⁻¹):

    • ~3000-3100: C-H stretching of the aromatic ring

    • ~2900-3000: C-H stretching of the methyl group

    • ~1550-1600: C=N and C=C stretching of the pyrimidine ring

    • ~1000-1200: C-Cl stretching

    • ~600-800: C-S stretching

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling.

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator are recommended.

Always consult the material safety data sheet (MSDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile tool in the hands of synthetic chemists. Its well-defined reactivity, coupled with its strategic placement of functional groups, provides a reliable and adaptable platform for the construction of complex molecular architectures. From life-saving pharmaceuticals like Ticagrelor to innovative agrochemicals, the derivatives of this pyrimidine scaffold continue to make a significant impact. A thorough understanding of its synthesis, reaction mechanisms, and analytical properties, as detailed in this guide, is essential for unlocking its full potential in future research and development endeavors.

References

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Part 1: Introduction and Overview

5-Chloro-2-(methylthio)pyrimidine is a substituted pyrimidine that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of a halogen, a sulfur-containing group, and the nitrogenous pyrimidine core makes it a versatile precursor for the development of a wide range of biologically active molecules and functional materials.[1][2] Understanding its structural and electronic properties is paramount for its effective utilization.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound. It is designed for researchers, chemists, and drug development professionals who require a detailed understanding of the molecule's characteristic spectral fingerprints. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for compound verification and further research.

Part 2: Physicochemical Properties and Safety Data

A foundational understanding of a compound's physical properties and safety profile is critical before any experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅ClN₂S[3][4]
Molecular Weight 160.62 g/mol [4][5]
Monoisotopic Mass 159.98619 Da[3]
Appearance Powder[4][5]
Melting Point 59-64 °C[4][5]
CAS Number 38275-42-2[4][5]
SMILES CSc1ncc(Cl)cn1[3][4]
InChI Key YYQOYLZOMFNKKG-UHFFFAOYSA-N[3][4]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[4][6] It may also be harmful if swallowed, in contact with skin, or inhaled.[6][7]

  • Signal Word: Danger[4]

  • Pictograms: GHS05 (Corrosion)[4]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][8]

    • Handle only in a well-ventilated area or a fume hood.[6][8]

    • Wash hands thoroughly after handling.[8]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

Always consult the full Safety Data Sheet (SDS) before use.[6][8][9][10][11]

Part 3: A Systematic Approach to Spectroscopic Analysis

The structural elucidation of a synthetic compound like this compound relies on a synergistic combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical workflow presented below ensures comprehensive characterization.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Prep Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Analysis MS Mass Spectrometry (MS) Prep->MS Analysis IR Infrared Spectroscopy (IR) Prep->IR Analysis NMR_Data Connectivity & Chemical Environment (Proton/Carbon Skeleton) NMR->NMR_Data MS_Data Molecular Weight & Formula (Isotopic Pattern, Fragmentation) MS->MS_Data IR_Data Functional Groups (Vibrational Modes) IR->IR_Data Structure Final Structure Elucidation NMR_Data->Structure Synergistic Confirmation MS_Data->Structure Synergistic Confirmation IR_Data->Structure Synergistic Confirmation

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-(methylthio)pyrimidine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for the structural elucidation of this important pyrimidine derivative.

Introduction: The Significance of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous determination of molecular structures.[1] For heterocyclic compounds like this compound, which form the backbone of numerous pharmaceuticals and agrochemicals, a precise understanding of their structure is paramount. NMR provides detailed insights into the electronic environment of each atom, enabling the confirmation of substitution patterns and the overall molecular architecture.

This compound is a key building block in synthetic organic chemistry. Its pyrimidine core is a prevalent motif in a wide array of biologically active molecules. A thorough characterization of its spectral properties is therefore essential for quality control, reaction monitoring, and the rational design of new chemical entities.

Molecular Structure and Predicted NMR Resonances

The structure of this compound dictates a specific set of signals in both its ¹H and ¹³C NMR spectra. The pyrimidine ring contains two non-equivalent aromatic protons, while the methylthio group introduces a distinct singlet in the ¹H spectrum and a corresponding signal in the ¹³C spectrum.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals for the aromatic protons and one for the methyl group.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 / H-6~8.5 - 8.7SingletN/A
-SCH₃~2.6SingletN/A

Note: Predicted values are based on the analysis of similar pyrimidine derivatives and may vary slightly depending on the solvent and experimental conditions.

Rationale for Chemical Shift Assignments
  • Aromatic Protons (H-4 and H-6): The two protons on the pyrimidine ring are chemically equivalent due to the plane of symmetry in the molecule, and are therefore expected to appear as a single resonance. These protons are significantly deshielded due to the electron-withdrawing nature of the two ring nitrogen atoms and the adjacent chlorine atom. This deshielding effect shifts their resonance downfield into the aromatic region, typically between 8.5 and 8.7 ppm. The absence of adjacent protons results in a singlet multiplicity.

  • Methyl Protons (-SCH₃): The three protons of the methyl group are equivalent and are expected to appear as a sharp singlet. The sulfur atom has a moderate deshielding effect, placing this signal in the range of 2.6 ppm.

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, four distinct signals are anticipated.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (-S-C=N)~170
C-4 / C-6~158
C-5 (-Cl)~120
-SCH₃~14

Note: Predicted values are based on the analysis of similar pyrimidine derivatives and may vary slightly depending on the solvent and experimental conditions.

Rationale for Chemical Shift Assignments
  • C-2: This carbon is directly attached to the sulfur atom and is part of two C=N bonds within the pyrimidine ring. This environment results in significant deshielding, pushing its chemical shift to the far downfield region of the spectrum, around 170 ppm.

  • C-4 and C-6: These two carbon atoms are equivalent and are deshielded by the adjacent ring nitrogens. Their resonance is expected to appear in the aromatic region, typically around 158 ppm.

  • C-5: The carbon atom bearing the chlorine substituent is also in the aromatic region but is generally found at a slightly more upfield position compared to the unsubstituted aromatic carbons, with an expected chemical shift around 120 ppm.

  • -SCH₃: The methyl carbon is the most shielded carbon in the molecule, and its signal is expected to appear in the upfield region of the spectrum, around 14 ppm.

Experimental Protocol for NMR Data Acquisition

A standardized and robust protocol is crucial for obtaining high-quality, reproducible NMR data.[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp and symmetrical peaks.

    • Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical acquisition parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR data acquisition and analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Instrument Setup (Lock, Shim, Tune) dissolve->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference assign Spectral Assignment reference->assign

References

A Technical Guide to the Mass Spectrometry of 5-Chloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-Chloro-2-(methylthio)pyrimidine, a heterocyclic compound featuring a pyrimidine core functionalized with both a chloro and a methylthio group, represents a scaffold of significant interest in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, making a thorough understanding of their analytical behavior essential for researchers and scientists in the pharmaceutical industry.

This in-depth technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, this document delves into the causal relationships behind experimental choices, offering field-proven insights into fragmentation patterns, ionization techniques, and analytical protocols. The aim is to equip researchers, scientists, and drug development professionals with the expert knowledge required to confidently identify and characterize this important molecule and its analogs.

Molecular Profile

A foundational understanding of the target analyte is critical before undertaking any analytical investigation.

PropertyValueSource
Chemical Formula C₅H₅ClN₂S--INVALID-LINK--
Molecular Weight 160.62 g/mol --INVALID-LINK--
Monoisotopic Mass 159.986197 Da--INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Melting Point 59-64 °C--INVALID-LINK--

The presence of chlorine and sulfur atoms imparts a characteristic isotopic pattern in the mass spectrum, which is a key diagnostic feature for identification. The natural isotopic abundance of ³⁷Cl (approximately 24.23%) relative to ³⁵Cl results in a prominent M+2 peak with roughly one-third the intensity of the molecular ion peak. Similarly, the presence of the ³⁴S isotope (approximately 4.21%) contributes to the M+2 peak, although to a lesser extent.

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is a critical first step in mass spectrometric analysis and is dictated by the analyte's properties and the desired information. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering distinct advantages.

Electron Ionization (EI): Unveiling the Fragmentation Fingerprint

EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation. This process creates a detailed fragmentation pattern that serves as a structural fingerprint, invaluable for unambiguous identification. Given the relatively low molecular weight and expected volatility of this compound, EI, typically coupled with Gas Chromatography (GC-MS), is an excellent choice for detailed structural elucidation.

Electrospray Ionization (ESI): A Gentler Approach for High-Throughput Analysis

In contrast, ESI is a "soft" ionization technique that generates ions from a solution, resulting in minimal fragmentation and typically producing a prominent protonated molecule, [M+H]⁺. This makes ESI, usually interfaced with Liquid Chromatography (LC-MS), ideal for accurate molecular weight determination and for analyzing complex mixtures, which is common in drug metabolism studies and high-throughput screening.

Fragmentation Pathways: Decoding the Mass Spectrum

The fragmentation of this compound in the mass spectrometer follows predictable pathways governed by the stability of the resulting ions and neutral losses. The following sections detail the anticipated fragmentation under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion ([M]⁺˙) of this compound will be readily formed and is expected to be a prominent peak in the spectrum. The subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of a Methyl Radical (•CH₃): A common initial fragmentation step for methylthio-containing compounds is the homolytic cleavage of the S-CH₃ bond, resulting in the loss of a methyl radical and the formation of a stable thienyl-like cation.

  • Loss of a Thiomethyl Radical (•SCH₃): Cleavage of the C-S bond can lead to the expulsion of a thiomethyl radical.

  • Loss of Hydrogen Cyanide (HCN): Pyrimidine rings are known to undergo fragmentation via the loss of HCN, a stable neutral molecule.

  • Cleavage of the Pyrimidine Ring: Further fragmentation of the pyrimidine ring can lead to a variety of smaller, characteristic ions.

  • Loss of Chlorine Radical (•Cl): The C-Cl bond can also cleave to release a chlorine radical.

The following diagram illustrates the proposed major fragmentation pathways under electron ionization.

G M [C₅H₅ClN₂S]⁺˙ m/z 160/162 F1 [C₄H₂ClN₂S]⁺ m/z 145/147 M->F1 - •CH₃ F2 [C₅H₅N₂S]⁺ m/z 125 M->F2 - •Cl F3 [C₄H₄ClN]⁺˙ m/z 113/115 M->F3 - S=C=NH F4 [C₃H₂N₂S]⁺˙ m/z 98 F1->F4 - HCN G cluster_0 LC Separation cluster_1 Mass Spectrometry LC LC Column ESI ESI Source [M+H]⁺ Generation LC->ESI Q1 Quadrupole 1 Precursor Ion Selection (m/z 161) ESI->Q1 Q2 Quadrupole 2 Collision Cell (CID) Q1->Q2 Fragment Q3 Quadrupole 3 Product Ion Scanning Q2->Q3 Detector Detector Q3->Detector

Infrared (IR) spectrum of 5-Chloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 5-Chloro-2-(methylthio)pyrimidine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications.[1] Designed for researchers, scientists, and drug development professionals, this document details the theoretical underpinnings of the molecule's vibrational spectroscopy, a robust experimental protocol for acquiring high-quality spectral data, and a detailed interpretation of its characteristic absorption bands. By integrating field-proven insights with established spectroscopic principles, this guide serves as an essential resource for the structural elucidation, quality control, and analytical validation of this important pyrimidine derivative.

Introduction: The Significance of this compound

This compound (CAS No: 38275-42-2, Molecular Formula: C₅H₅ClN₂S) is a multifunctional pyrimidine scaffold.[2] Pyrimidine derivatives are foundational components in numerous biologically active molecules, including nucleotides and a wide array of pharmaceuticals such as anticancer and antibacterial agents.[3][4] The specific combination of a chloro-substituent, a methylthio group, and the pyrimidine core makes this compound a versatile intermediate for synthesizing more complex molecules in drug discovery programs.[2][4]

Infrared (IR) spectroscopy is an indispensable analytical technique in this context. It is a rapid, non-destructive method that provides a unique molecular "fingerprint," allowing for unambiguous confirmation of a molecule's identity and the functional groups it contains.[5][6] For a compound like this compound, IR spectroscopy is critical for verifying its synthesis, assessing its purity, and ensuring its integrity throughout the drug development pipeline.

Below is the molecular structure of this compound.

A 1. Dissolve Sample ~15mg of solid in a few drops of methylene chloride. B 2. Deposit on Salt Plate Apply one drop of the solution to a KBr plate. A->B C 3. Evaporate Solvent Allow solvent to fully evaporate, leaving a thin solid film. B->C E 5. Acquire Sample Spectrum Place the plate in the holder and initiate the scan. C->E D 4. Acquire Background Run a background scan on the empty FT-IR spectrometer. D->E F 6. Data Analysis Interpret the resulting IR spectrum. E->F

References

An In-Depth Technical Guide to the Fundamental Reactivity of 5-Chloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-(methylthio)pyrimidine is a cornerstone heterocyclic building block in modern medicinal chemistry. Its strategic importance stems from a synthetically versatile scaffold, featuring two distinct and orthogonally reactive sites. The pyrimidine core, rendered electron-deficient by its constituent nitrogen atoms and further activated by a C5-chloro substituent, is primed for nucleophilic aromatic substitution (SNAr). This reactivity is predominantly expressed at the C2 position, where the methylthio group serves as an excellent leaving group, particularly after oxidation to its sulfonyl analogue. Concurrently, the C5-chloro group provides a robust handle for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, enabling the construction of complex C-N bonds. This guide offers a comprehensive exploration of these fundamental reactivity modes, providing field-proven mechanistic insights and detailed experimental protocols to empower researchers in leveraging this powerful intermediate for drug discovery and development.

Introduction

The pyrimidine scaffold is a privileged structure in pharmacology, forming the core of countless therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and cardiovascular conditions.[1][2][3][4] This prevalence is due to the pyrimidine's ability to engage in critical biological interactions and its synthetic tractability, which allows for extensive structural diversification.[5] Within the vast library of pyrimidine-based intermediates, this compound stands out for its predictable and versatile reactivity.

This guide moves beyond a simple recitation of reactions. As a senior application scientist, the goal is to elucidate the underlying electronic principles that govern the molecule's behavior. We will explore how the interplay between the electron-withdrawing chloro group and the displaceable methylthio group dictates reaction outcomes, and how this knowledge can be strategically employed to build molecular complexity. Every protocol presented is designed as a self-validating system, grounded in established chemical principles to ensure reproducibility and success.

Chapter 1: Electronic Structure and Reactivity Principles

The reactivity of this compound is a direct consequence of the electronic landscape of its heterocyclic core. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon atoms. This effect is significantly amplified by the substituent at the 5-position.

The 5-Chloro group is a potent electron-withdrawing group, operating primarily through a strong negative inductive effect (-I). This effect enhances the electrophilicity of all carbon atoms in the ring, making them more susceptible to attack by nucleophiles.[6]

The 2-(Methylthio) group serves as a proficient leaving group in nucleophilic aromatic substitution reactions. Its lability is a key feature that allows for the introduction of a wide array of functional groups at the C2 position.

This combination of an activating group at C5 and a leaving group at C2 makes the molecule exceptionally reactive in SNAr reactions, far more so than pyrimidines bearing electron-donating groups.[6]

G Figure 1. Electronic Effects on this compound cluster_pyrimidine Pyrimidine Ring cluster_substituents Substituent Effects cluster_reactivity Resulting Reactivity Py { N | C2 |  N | C4 | C5 | C6} SMe 2-(Methylthio) Group (Leaving Group) Py:C2->SMe Lability Reactivity Highly Activated Ring (Susceptible to Nucleophilic Attack) Py->Reactivity Governs Cl 5-Chloro Group (-I Effect) Cl->Py:C5 e⁻ withdrawal

Caption: Electronic landscape of this compound.

Chapter 2: Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most fundamental transformation of this compound is the nucleophilic aromatic substitution (SNAr) at the C2 position. This reaction proceeds via a well-established addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]

The Critical Role of Sulfur Oxidation

While the methylthio (-SCH₃) group is a good leaving group, its reactivity can be dramatically enhanced. The causality behind this enhancement lies in the oxidation state of the sulfur atom. Oxidation of the sulfide to a sulfone (-SO₂CH₃) transforms the substituent into an exceptionally potent leaving group (methanesulfinate). This is because the sulfone group is a powerful electron-withdrawing group, which further stabilizes the anionic Meisenheimer intermediate and is more stable as an anion upon departure. This activation step is often the key to achieving high yields and accommodating a broader range of weaker nucleophiles.[9][10]

G Figure 2. Activation via Oxidation Workflow Start This compound Oxidation Oxidation (e.g., m-CPBA, H₂O₂) Start->Oxidation Step 1 Activated 5-Chloro-2-(methylsulfonyl)pyrimidine (Activated Intermediate) Oxidation->Activated Step 2 SNAr SₙAr Reaction (with Nucleophile) Activated->SNAr Step 3 Product 2-Substituted-5-chloropyrimidine SNAr->Product Step 4

Caption: Workflow for activating the C2 position for SₙAr.

Experimental Protocol 1: Oxidation to 5-Chloro-2-(methylsulfonyl)pyrimidine

This protocol describes a reliable method for activating the substrate. The choice of m-chloroperbenzoic acid (m-CPBA) is based on its commercial availability, high reactivity, and generally clean reaction profiles.[10]

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is a critical step to control the exothermicity of the oxidation and prevent potential side reactions.

  • Oxidant Addition: Add m-CPBA (typically 77% purity, 2.2-2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can often be used directly or purified further by recrystallization or column chromatography.

SNAr with Common Nucleophiles

With the activated sulfone in hand, displacement with a variety of nucleophiles proceeds efficiently.

Nucleophile ClassTypical ConditionsSolventProduct Class
Primary/Secondary Amines 80-120 °C, optional base (e.g., K₂CO₃)DMF, DMSO, Dioxane2-Amino-5-chloropyrimidines
Alkoxides (from Alcohols) NaH, rt to 60 °CTHF, Dioxane2-Alkoxy-5-chloropyrimidines
Phenoxides (from Phenols) K₂CO₃ or Cs₂CO₃, 80-110 °CDMF, Acetonitrile2-Aryloxy-5-chloropyrimidines
Experimental Protocol 2: SNAr with an Amine Nucleophile

This protocol provides a general procedure for the displacement of the methylsulfonyl group.[6]

  • Setup: To a reaction vessel, add 5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Heating: Heat the mixture to a temperature between 80 °C and 150 °C. The optimal temperature is dependent on the nucleophilicity of the amine and must be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Chapter 3: Palladium-Catalyzed Cross-Coupling Reactions: Building Complexity

While the C2 position is dominated by SNAr chemistry, the C5-chloro group serves as an excellent handle for orthogonal functionalization via palladium-catalyzed cross-coupling reactions. This dual reactivity is what makes the scaffold so powerful, allowing for sequential and site-selective modifications.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds.[11][12] For this compound, this reaction enables the introduction of primary or secondary amines at the C5 position, a transformation not readily achievable through SNAr on this substrate. The choice of ligand is critical and is dictated by the steric and electronic properties of the amine coupling partner.[13]

G Figure 3. Buchwald-Hartwig Amination Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OA_complex Oxidative Addition Complex Pd0->OA_complex Oxidative Addition Amine_complex Amine Coordination Complex OA_complex->Amine_complex Ligand Exchange Amido_complex Palladium Amido Complex Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product 5-Amino-2-(methylthio)pyrimidine (Product) Amido_complex->Product ArylHalide This compound Amine R₂NH + Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol 3: Buchwald-Hartwig Amination at C5

This protocol outlines a general procedure for the C5 amination. The selection of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky phosphine ligand (e.g., XPhos, RuPhos) is crucial for high efficiency, especially with a less reactive aryl chloride.[13][14]

  • Inert Atmosphere: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq). The entire setup must be maintained under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.1-1.3 eq).

  • Solvent: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting aryl chloride is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude residue by column chromatography on silica gel.

Suzuki-Miyaura Coupling for C-C Bond Formation

While the C5-Cl bond can participate in Suzuki coupling, a more common and often more efficient strategy involves leveraging the C2 position. After oxidation to the highly reactive 5-chloro-2-(methylsulfonyl)pyrimidine, the sulfonyl group can be displaced by a boronic acid or ester under Suzuki-Miyaura conditions to forge a new C-C bond.[15][16] This approach is favored because the C-SO₂R bond is often more reactive in the oxidative addition step than the C-Cl bond.[6]

Experimental Protocol 4: Suzuki-Miyaura Coupling at C2

This protocol describes the coupling at the activated C2 position. The choice of catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a carbonate base is standard for this transformation.[17][18]

  • Setup: In a reaction vessel, combine 5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent System: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The water is essential for the transmetalation step.

  • Heating: Heat the mixture under an inert atmosphere to 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

This compound is a testament to the power of strategic substitution in heterocyclic chemistry. Its reactivity is not monolithic but rather a duality of opportunities. The C2-methylthio group, especially when activated through oxidation, provides a reliable gateway for introducing a vast range of nucleophiles via SNAr. In parallel, the C5-chloro group offers an orthogonal site for modern cross-coupling chemistry, enabling the precise installation of amino and carbon-based fragments. Understanding and mastering these distinct reactivity modes allows the medicinal chemist to efficiently navigate synthetic pathways, building diverse molecular libraries and accelerating the development of next-generation therapeutics.

References

The Sentinel of Synthesis: An In-Depth Technical Guide to 5-Chloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and application of the versatile chemical intermediate, 5-Chloro-2-(methylthio)pyrimidine.

Introduction: A Cornerstone of Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among the vast family of pyrimidine derivatives, This compound (CAS No. 38275-42-2) has emerged as a pivotal building block, prized for its versatile reactivity and strategic role in the synthesis of complex, biologically active molecules. This in-depth technical guide provides a comprehensive overview of this compound, from its historical context and discovery to its modern synthetic routes and critical applications in the pharmaceutical industry. For the seasoned researcher and the aspiring medicinal chemist alike, this document serves as a testament to the enduring utility of this unassuming yet powerful heterocyclic compound.

I. Discovery and Historical Context: A Legacy of Pyrimidine Chemistry

While pinpointing the exact moment of the first synthesis of this compound is challenging based on currently available literature, its intellectual lineage can be traced back to the burgeoning field of pyrimidine chemistry in the mid-20th century. The fundamental pyrimidine ring system was first identified in the 1800s, but it was the latter half of the 20th century that saw an explosion in the synthesis and derivatization of these heterocycles, driven by the discovery of their central role in nucleic acids and various biological processes.

A significant historical marker can be found in a 1964 publication in the Journal of Medicinal Chemistry. While not detailing the synthesis of the title compound itself, the paper describes the synthesis of substituted pyrimidines from the closely related precursor, 4-Amino-6-chloro-2-methylthiopyrimidine. This indicates that the chloro- and methylthio-substituted pyrimidine core was a subject of investigation and utilization in medicinal chemistry research during this era. The development of synthetic methodologies for such compounds was a critical step, enabling the exploration of their potential as scaffolds for novel therapeutic agents. The presence of the chloro and methylthio groups offered chemists distinct handles for further chemical modification, a feature that continues to make this class of compounds valuable today.

II. Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis and research. This compound is a solid at room temperature, typically appearing as a powder.

PropertyValueSource
CAS Number 38275-42-2[1][2]
Molecular Formula C₅H₅ClN₂S[1][2]
Molecular Weight 160.62 g/mol [1][2]
Melting Point 59-64 °C[2]
Appearance Powder[2]
SMILES String CSc1ncc(Cl)cn1[2]
InChI Key YYQOYLZOMFNKKG-UHFFFAOYSA-N[2]

Spectroscopic Analysis:

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific spectra are proprietary to individual laboratories and suppliers, the expected characteristic signals are as follows:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two protons on the pyrimidine ring and a singlet for the methyl protons of the methylthio group. The chemical shifts of the ring protons would be influenced by the electronegativity of the chlorine atom and the nitrogen atoms in the ring.

  • ¹³C NMR: The carbon NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon atom.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.62 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-Cl, C-S, C=N, and C-H bonds present in the molecule.

III. Modern Synthetic Methodologies

The synthesis of this compound has evolved to meet the demands of both laboratory-scale research and industrial-scale production. Modern methods prioritize efficiency, yield, and the use of readily available starting materials.

A. Kilogram-Scale Production: A Patented Three-Step Synthesis

A robust and scalable synthesis has been detailed in the patent literature, providing a reliable route for large-scale production.[3] This method is particularly valuable for its high overall yield and avoidance of column chromatography for purification.

Overall Synthetic Scheme:

A patented three-step synthesis of this compound.

Step-by-Step Protocol:

  • Synthesis of 2,5-Dimethylthiopyrimidine (Compound 2):

    • Reactants: 5-Bromo-2-chloropyrimidine (1) and sodium methyl mercaptide.

    • Solvent: Dimethylformamide (DMF).

    • Procedure: 5-Bromo-2-chloropyrimidine is dissolved in DMF, and sodium methyl mercaptide is added. The reaction mixture is heated to facilitate the nucleophilic substitution of both the bromo and chloro groups with the methylthio group.

    • Rationale: The methyl mercaptide anion is a potent nucleophile, readily displacing the halogen atoms on the electron-deficient pyrimidine ring.

  • Synthesis of 2-Hydroxy-5-methylthiopyrimidine (Compound 3):

    • Reactant: 2,5-Dimethylthiopyrimidine (2).

    • Reagent: Aqueous hydrochloric acid.

    • Procedure: Compound 2 is refluxed in an aqueous solution of hydrochloric acid. This step selectively hydrolyzes one of the methylthio groups to a hydroxyl group.

    • Rationale: The acidic conditions promote the hydrolysis of the methylthio group, which is a good leaving group under these conditions, leading to the formation of the more stable 2-hydroxypyrimidine tautomer.

  • Synthesis of this compound (Final Product):

    • Reactant: 2-Hydroxy-5-methylthiopyrimidine (3).

    • Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylaniline.

    • Procedure: Compound 3 is treated with phosphorus oxychloride, with N,N-dimethylaniline acting as a catalyst. The reaction is heated to drive the conversion of the hydroxyl group to a chloro group.

    • Rationale: Phosphorus oxychloride is a classic and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. N,N-dimethylaniline acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.

This multi-step synthesis provides a high overall yield of approximately 89%, making it an economically viable process for industrial applications.[3]

B. Alternative Synthetic Routes

Other synthetic strategies often involve the modification of pre-existing pyrimidine rings. A common approach starts from 4,6-dichloro-2-(methylthio)pyrimidine.[1][4] This precursor can undergo various transformations, including selective nucleophilic substitution of the chloro groups and subsequent chlorination at the 5-position using reagents like N-chlorosuccinimide (NCS).[4] The choice of synthetic route often depends on the availability of starting materials, desired scale, and the specific substitution pattern required for the final target molecule.

IV. Applications in Drug Discovery and Development

The utility of this compound in medicinal chemistry stems from its ability to serve as a versatile scaffold for the construction of more complex molecules with diverse biological activities. The chlorine atom and the methylthio group provide orthogonal reactivity, allowing for selective functionalization.

A. Key Intermediate in the Synthesis of Enzyme Inhibitors

Recent patent literature highlights the role of this compound as a crucial intermediate in the synthesis of novel enzyme inhibitors with therapeutic potential.

  • PCSK9 Inhibitors: This compound is used as a starting material in the synthesis of a series of compounds that act as inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9).[3] PCSK9 is a protein that plays a key role in regulating cholesterol levels, and its inhibition is a promising therapeutic strategy for the treatment of hypercholesterolemia.

  • Glycosidase Inhibitors: this compound is also a precursor in the synthesis of active compounds that inhibit glycosidases.[3] Glycosidase inhibitors have a wide range of therapeutic applications, including the management of diabetes and viral infections.

B. Scaffold for Kinase Inhibitors and Antiviral Agents

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors and antiviral agents. While direct synthesis of marketed drugs from this compound is not extensively documented in publicly available literature, its structural motifs are prevalent in these classes of drugs.

  • GSK-3β Inhibitors: A structurally related compound, this compound-4-carboxylic acid, is a known synthetic intermediate for the preparation of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.[5] GSK-3β is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. The core structure of this compound provides a foundation for building molecules that can fit into the ATP-binding pocket of GSK-3β.

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): The same carboxylic acid derivative is also used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV infection.[5] NNRTIs are a critical component of highly active antiretroviral therapy (HAART). The pyrimidine ring can be elaborated with various substituents to optimize binding to the allosteric site of the reverse transcriptase enzyme.

The reactivity of the chloro and methylthio groups allows for the introduction of diverse functionalities, enabling chemists to fine-tune the pharmacological properties of the resulting molecules to achieve desired potency, selectivity, and pharmacokinetic profiles.

Reaction Workflow for Drug Synthesis:

General synthetic utility of this compound in drug discovery.

V. Chemical Reactivity and Synthetic Potential

The synthetic versatility of this compound is rooted in the distinct reactivity of its functional groups. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the chloro substituent at the 5-position, renders the ring electron-deficient and susceptible to nucleophilic attack.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position can be displaced by various nucleophiles, such as amines, alcohols, and thiols, through an SNAr mechanism. This allows for the introduction of a wide range of substituents at this position.

  • Modification of the Methylthio Group: The methylthio group at the 2-position offers another site for chemical modification. It can be oxidized to the corresponding sulfoxide or sulfone, which are excellent leaving groups for subsequent nucleophilic substitution reactions. This two-step process provides a regioselective method for introducing substituents at the 2-position.

The differential reactivity of the chloro and methylthio groups allows for a controlled and stepwise functionalization of the pyrimidine core, making it an invaluable tool for building molecular complexity.

VI. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a corrosive substance and can cause severe skin burns and eye damage.[2]

  • Hazard Classifications: Skin Corrosion 1B.[2]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of dust formation, a respirator is recommended.

  • Handling: The compound should be handled in a well-ventilated area, preferably in a fume hood.

  • Storage: It should be stored in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

VII. Conclusion and Future Outlook

This compound has solidified its position as a cornerstone in the edifice of modern medicinal chemistry. Its journey from the early days of pyrimidine exploration to its current role in the synthesis of cutting-edge therapeutic agents is a testament to its enduring utility. The combination of a stable heterocyclic core with strategically placed, reactive functional groups provides a powerful platform for the design and synthesis of novel drugs.

As our understanding of disease pathways deepens and the demand for more targeted and effective therapies grows, the importance of versatile building blocks like this compound will only increase. Future research will likely focus on developing even more efficient and sustainable synthetic routes to this compound and its derivatives. Furthermore, the continued exploration of its application in the synthesis of inhibitors for a wider range of biological targets will undoubtedly lead to the discovery of new and life-saving medicines. For the researchers and scientists at the forefront of drug discovery, this compound will remain a trusted and indispensable tool in their synthetic arsenal.

References

Solubility of 5-Chloro-2-(methylthio)pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-Chloro-2-(methylthio)pyrimidine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the issue of solubility. The ability of a compound to dissolve in a given solvent system governs its bioavailability, ease of formulation, and ultimately, its efficacy and safety. This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules.[1] A thorough understanding of its solubility characteristics in organic solvents is therefore not merely an academic exercise, but a critical prerequisite for its effective utilization in medicinal chemistry and process development.

This technical guide provides a comprehensive framework for evaluating the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this critical physicochemical property.

Physicochemical Profile of this compound

This compound is a substituted pyrimidine with the molecular formula C₅H₅ClN₂S.[2]

  • Molecular Weight: 160.62 g/mol [2]

  • Appearance: A solid powder

  • Melting Point: 59-64 °C

  • Chemical Structure:

/ N C-S-CH3 || / CH - N

The presence of a halogen (chlorine), a thioether group, and the nitrogen-containing pyrimidine ring all contribute to the molecule's polarity and potential for various intermolecular interactions, which are key determinants of its solubility.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. For this compound, the following interactions are of primary importance:

  • Van der Waals Forces: Present in all solute-solvent systems.

  • Dipole-Dipole Interactions: The polar nature of the C-Cl bond and the pyrimidine ring will lead to these interactions with polar solvents.

  • Hydrogen Bonding: While the solute itself does not have strong hydrogen bond donors, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

The overall solubility will depend on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. Generally, the solubility of pyrimidine derivatives increases with temperature.[3][4]

Experimental Determination of Solubility

A reliable and reproducible method for determining the solubility of this compound is essential. The following is a detailed protocol for the isothermal equilibrium method, a gold-standard technique for generating thermodynamic solubility data.[5]

Solvent Selection

A diverse panel of organic solvents should be selected to cover a range of polarities and functionalities. This will provide a comprehensive solubility profile.

Solvent ClassExamples
Polar ProticMethanol, Ethanol, Isopropanol
Polar AproticAcetonitrile, Acetone, DMSO, DMF
HalogenatedDichloromethane, Chloroform
AromaticToluene
NonpolarHeptane, Hexane
Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification A Weigh excess 5-Chloro-2- (methylthio)pyrimidine into vials B Add a known volume of the selected organic solvent A->B C Seal vials and place in a shaking incubator at a constant temperature (e.g., 25°C) B->C D Equilibrate for a sufficient duration (e.g., 24-48 hours) to ensure saturation C->D E Centrifuge the vials to pellet the undissolved solid D->E F Carefully withdraw an aliquot of the supernatant E->F G Dilute the aliquot with a known volume of a suitable solvent (e.g., mobile phase) F->G H Analyze the diluted sample by a validated HPLC-UV method G->H I Determine the concentration from a calibration curve H->I J Calculate the solubility in mg/mL or mol/L I->J

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. An excess is confirmed if solid material remains at the end of the experiment.[5]

    • Pipette a precise volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Allow the samples to equilibrate for at least 24 hours to ensure that thermodynamic equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid) is often effective for pyrimidine derivatives.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV absorbance spectrum of the compound (a wavelength scan should be performed, but 254 nm is a common starting point).[6]

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).[7] Generate a calibration curve by plotting the peak area against the concentration.

    • Analysis: Dilute the supernatant samples with the mobile phase to bring the concentration within the range of the calibration curve. Inject the diluted samples into the HPLC system and record the peak areas.

  • Data Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the supernatant (the solubility) by accounting for the dilution factor.

    Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor

Hypothetical Solubility Data

The following table illustrates how the experimentally determined solubility data for this compound at 25 °C could be presented.

SolventSolvent ClassHypothetical Solubility (mg/mL)
DichloromethaneHalogenated> 200
AcetonePolar Aprotic150 - 200
AcetonitrilePolar Aprotic100 - 150
Ethyl AcetateEster80 - 120
MethanolPolar Protic50 - 80
IsopropanolPolar Protic20 - 40
TolueneAromatic10 - 20
HeptaneNonpolar< 1

Note: These values are for illustrative purposes only and must be determined experimentally.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound.[8] All work should be conducted in a well-ventilated fume hood.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][10]

Conclusion

A comprehensive understanding of the solubility of this compound in a range of organic solvents is fundamental to its effective application in synthetic and medicinal chemistry. This guide has provided a robust framework for the systematic determination of this crucial parameter. By employing the detailed experimental protocol and analytical methods described herein, researchers and drug development professionals can generate the high-quality solubility data needed to accelerate their research and development efforts, from reaction optimization to formulation design.

References

An In-depth Technical Guide to the Stability and Storage of 5-Chloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical aspects concerning the stability and proper storage of 5-Chloro-2-(methylthio)pyrimidine, a key intermediate in pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable compound.

Core Chemical Profile and Intrinsic Stability

This compound is a crystalline solid with a molecular formula of C₅H₅ClN₂S.[1] Its structure, featuring a pyrimidine ring substituted with a chloro group and a methylthio group, dictates its reactivity and stability profile.

PropertyValueSource
Molecular Weight 160.62 g/mol [1]
Appearance Powder[1]
Melting Point 37-42 °C (lit.) or 59-64 °C[1]

The pyrimidine core lends a degree of aromatic stability to the molecule. However, the presence of the chloro and methylthio substituents introduces specific vulnerabilities that must be understood to ensure proper handling and storage. The chloro group can be susceptible to nucleophilic substitution, while the thioether linkage is prone to oxidation.

Understanding Degradation Pathways

The long-term stability of this compound is primarily threatened by two key chemical processes: hydrolysis and oxidation. Understanding these pathways is fundamental to establishing effective storage protocols.

Hydrolytic Degradation

While not explicitly documented as highly hygroscopic, the potential for hydrolysis exists, particularly under non-neutral pH conditions or prolonged exposure to moisture. The chloro substituent on the electron-deficient pyrimidine ring is susceptible to nucleophilic attack by water, which can lead to the formation of the corresponding hydroxypyrimidine derivative. This process is often accelerated by elevated temperatures.

Oxidative Degradation

The methylthio group is the primary site of oxidative vulnerability. Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. This oxidation can significantly alter the molecule's chemical properties and reactivity, rendering it unsuitable for its intended synthetic applications. Thioethers, in general, are known to be susceptible to oxidation.[2]

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main C₅H₅ClN₂S hydrolysis_product 5-Hydroxy-2-(methylthio)pyrimidine main->hydrolysis_product + H₂O (Moisture, Heat) sulfoxide 5-Chloro-2-(methylsulfinyl)pyrimidine main->sulfoxide + [O] (Air, Oxidants) sulfone 5-Chloro-2-(methylsulfonyl)pyrimidine sulfoxide->sulfone + [O]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term viability of this compound, the following storage and handling protocols are recommended. These are based on a synthesis of supplier recommendations and established best practices for handling analogous chemical structures.[3][4]

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows down the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Displacing air minimizes contact with oxygen and moisture, preventing oxidation and hydrolysis.
Light Keep in a dark placeProtection from light is a general best practice to prevent photochemical degradation, although specific photosensitivity data is not widely available.
Container Tightly sealed, dry containerPrevents the ingress of atmospheric moisture.
Step-by-Step Aliquoting Protocol

To maintain the integrity of the bulk material, it is crucial to follow a stringent protocol when accessing the compound.

  • Equilibration: Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all manipulations within a glove box or under a steady stream of an inert gas.

  • Dispensing: Use clean, dry spatulas and weighing vessels.

  • Resealing: After dispensing the desired amount, flush the headspace of the original container with an inert gas before tightly resealing.

  • Storage: Promptly return the container to the recommended refrigerated storage.

AliquotingWorkflow start Start: Retrieve from 2-8°C Storage equilibrate Equilibrate to Room Temperature (in Desiccator) start->equilibrate inert_atm Transfer to Inert Atmosphere (Glove Box or Inert Gas Stream) equilibrate->inert_atm open_container Open Container inert_atm->open_container dispense Dispense Required Amount open_container->dispense reseal Flush Headspace with Inert Gas and Tightly Reseal dispense->reseal end End: Aliquot Ready for Use dispense->end return_storage Return to 2-8°C Storage reseal->return_storage

Caption: Recommended workflow for aliquoting this compound.

Safety and Handling Precautions

This compound is a chemical that requires careful handling to avoid exposure. The following safety precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5][6]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[6]

  • Exposure: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7]

Conclusion

The stability of this compound is intrinsically linked to its chemical structure. By understanding the potential degradation pathways of hydrolysis and oxidation, and by implementing stringent storage and handling protocols, researchers can ensure the long-term integrity and reliability of this important synthetic intermediate. Adherence to the recommendations outlined in this guide will contribute to the reproducibility of experimental results and the overall success of research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of GSK3β Inhibitors Utilizing 5-Chloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting GSK3β, a Key Regulator in Cellular Signaling

Glycogen Synthase Kinase 3β (GSK3β) is a serine/threonine kinase that has emerged as a significant therapeutic target for a multitude of diseases.[1][2] Initially identified for its role in glycogen metabolism, GSK3β is now understood to be a critical node in numerous signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[1][3] Its dysregulation is implicated in the pathophysiology of neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, and certain cancers.[1][2] In the context of Alzheimer's disease, GSK3β is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease.[3][4] This central role has spurred significant efforts in the development of potent and selective GSK3β inhibitors.

Pyrimidine-based scaffolds have proven to be a versatile and effective core for the design of kinase inhibitors, including those targeting GSK3β.[5] This document provides a detailed guide on the application of 5-Chloro-2-(methylthio)pyrimidine as a key starting material for the synthesis of a class of pyrazolopyrimidine-based GSK3β inhibitors. The protocols and methodologies outlined herein are designed to provide a robust framework for researchers in the field of medicinal chemistry and drug discovery.

The Strategic Advantage of this compound in Synthesis

The chemical architecture of this compound offers distinct advantages for the synthesis of diverse compound libraries. The pyrimidine core is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr). The chloro-substituent at the 5-position further activates the ring towards nucleophilic attack. The methylthio group at the 2-position serves as an excellent leaving group, particularly when reacted with amine nucleophiles at elevated temperatures. This differential reactivity allows for a sequential and controlled introduction of various functionalities, a crucial aspect in the construction of complex bioactive molecules.

Signaling Pathway of GSK3β

To appreciate the therapeutic potential of inhibiting GSK3β, it is essential to understand its role in key cellular signaling pathways.

GSK3B_Pathway cluster_PI3K PI3K/Akt Pathway cluster_Wnt Wnt/β-catenin Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase binds PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates GSK3β GSK3β Akt->GSK3β inhibits (p-Ser9) Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates Dishevelled->GSK3β inhibits β-catenin β-catenin TCF/LEF TCF/LEF β-catenin->TCF/LEF activates β-catenin degradation β-catenin degradation β-catenin->β-catenin degradation Gene Transcription Gene Transcription TCF/LEF->Gene Transcription GSK3β->β-catenin phosphorylates for Tau Protein Tau Protein GSK3β->Tau Protein phosphorylates Hyperphosphorylated Tau Hyperphosphorylated Tau Tau Protein->Hyperphosphorylated Tau Neurofibrillary Tangles Neurofibrillary Tangles Hyperphosphorylated Tau->Neurofibrillary Tangles aggregates to form

Caption: The central role of GSK3β in the PI3K/Akt and Wnt/β-catenin signaling pathways.

Synthetic Workflow for Pyrazolopyrimidine-Based GSK3β Inhibitors

The following workflow outlines a strategic approach to synthesize pyrazolopyrimidine derivatives, a class of potent GSK3β inhibitors, commencing with this compound.

Synthesis_Workflow Start Starting Material: This compound Step1 Step 1: Nucleophilic Aromatic Substitution (Hydrazinolysis) Start->Step1 Intermediate1 Intermediate 1 5-Chloro-2-hydrazinylpyrimidine Step1->Intermediate1 Step2 Step 2: Cyclization with a β-ketoester Intermediate1->Step2 Intermediate2 Intermediate 2 5-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol Step2->Intermediate2 Step3 Step 3: Chlorination Intermediate2->Step3 Intermediate3 Intermediate 3 4,5-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Step3->Intermediate3 Step4 Step 4: Diversification via Suzuki Coupling Intermediate3->Step4 Final_Product Final Product: Pyrazolopyrimidine-based GSK3β Inhibitor Step4->Final_Product

Caption: A multi-step synthetic workflow from this compound to a diversified GSK3β inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-hydrazinylpyrimidine (Intermediate 1)

This protocol details the nucleophilic displacement of the methylthio group from this compound using hydrazine hydrate.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (3.0 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

Procedure:

  • To a solution of this compound in ethanol, add hydrazine hydrate (3.0 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 5-Chloro-2-hydrazinylpyrimidine as a solid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its suitable boiling point for the reaction.

  • An excess of hydrazine hydrate is used to drive the reaction to completion.

  • Refluxing provides the necessary thermal energy to overcome the activation energy for the nucleophilic aromatic substitution.

  • Cooling in an ice bath decreases the solubility of the product, maximizing the yield upon precipitation.

Protocol 2: Synthesis of 5-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Intermediate 2)

This protocol describes the cyclization of the hydrazinylpyrimidine intermediate with a β-ketoester to form the pyrazolopyrimidine core.

Materials:

  • 5-Chloro-2-hydrazinylpyrimidine (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Suspend 5-Chloro-2-hydrazinylpyrimidine in acetic acid.

  • Add ethyl acetoacetate (1.1 equivalents) to the suspension.

  • Heat the mixture to reflux for 8-12 hours, during which the solid should dissolve.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain 5-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

  • Confirm the structure by spectroscopic methods.

Causality Behind Experimental Choices:

  • Acetic acid serves as both a solvent and an acid catalyst for the condensation and cyclization reaction.

  • Ethyl acetoacetate provides the three-carbon unit required to form the pyrazole ring.

  • Pouring into ice-water precipitates the product, which has low solubility in aqueous media.

Protocol 3: Synthesis of 4,5-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (Intermediate 3)

This protocol details the conversion of the pyrazolopyrimidin-4-ol to the corresponding dichloro derivative, a key intermediate for diversification.

Materials:

  • 5-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess)

  • N,N-Dimethylaniline (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Carefully add 5-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-ol to an excess of phosphorus oxychloride.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,5-Dichloro-1H-pyrazolo[3,4-d]pyrimidine.

  • Purify the crude product by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride is a standard reagent for converting hydroxyl groups on heterocyclic rings to chloro groups.

  • N,N-Dimethylaniline acts as a catalyst to facilitate the chlorination reaction.

  • Pouring onto ice quenches the excess reactive POCl₃ in a controlled manner.

  • Neutralization and extraction are standard work-up procedures to isolate the organic product.

Protocol 4: Diversification via Suzuki Coupling to Yield Final GSK3β Inhibitors

This protocol provides a general method for introducing aryl or heteroaryl moieties at the 4-position of the pyrazolopyrimidine core via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4,5-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., Na₂CO₃) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine 4,5-Dichloro-1H-pyrazolo[3,4-d]pyrimidine, the desired arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to obtain the desired pyrazolopyrimidine-based GSK3β inhibitor.

  • Fully characterize the final compound and assess its purity before biological evaluation.

Causality Behind Experimental Choices:

  • The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation, tolerant of a wide range of functional groups.

  • The palladium catalyst is essential for the catalytic cycle of the cross-coupling reaction.

  • An inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

  • The base is required for the transmetalation step in the catalytic cycle.

Data Presentation: Characterization of a Representative GSK3β Inhibitor

The following table presents representative data for a hypothetical GSK3β inhibitor synthesized via the described workflow.

Compound IDStructureMolecular FormulaMolecular Weight¹H NMR (δ, ppm)IC₅₀ (GSK3β, nM)
GSK3i-Pyr-01 Structure of a final product with an aryl group at C4C₁₅H₁₀ClN₅295.73Characteristic peaks for the pyrazolopyrimidine core and the appended aryl group50

Conclusion and Future Perspectives

The strategic use of this compound as a starting material provides a versatile and efficient entry point for the synthesis of pyrazolopyrimidine-based GSK3β inhibitors. The methodologies detailed in these application notes offer a solid foundation for the generation of compound libraries for structure-activity relationship studies. Further optimization of the reaction conditions and exploration of a diverse range of arylboronic acids in the final diversification step can lead to the discovery of novel GSK3β inhibitors with enhanced potency, selectivity, and desirable pharmacokinetic properties. The continued development of such inhibitors holds significant promise for the therapeutic intervention in diseases where GSK3β is dysregulated.

References

Application Notes & Protocols: 5-Chloro-2-(methylthio)pyrimidine as a Cornerstone Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] This guide provides an in-depth analysis of 5-Chloro-2-(methylthio)pyrimidine , a versatile and highly reactive building block. We will explore its fundamental physicochemical properties, dissect its reactivity profile, and provide detailed, field-proven protocols for its application in the synthesis of advanced pharmaceutical intermediates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic campaigns.

Introduction: The Strategic Advantage of the 2,5-Disubstituted Pyrimidine Core

Pyrimidine derivatives are integral to a wide range of biological processes and are foundational components of many natural and synthetic compounds with clinical applications.[3] The strategic placement of functional groups on the pyrimidine ring dictates its interaction with specific biological targets, such as kinases, G-protein coupled receptors (GPCRs), and viral enzymes.[4][5]

This compound offers a unique combination of reactive sites that medicinal chemists can exploit for sequential, regioselective functionalization.

  • The 5-Chloro Group: The electron-withdrawing nature of the chlorine atom at the C5 position significantly influences the electronic landscape of the pyrimidine ring.[6] This position is primed for C-C and C-N bond formation via modern cross-coupling methodologies.

  • The 2-Methylthio Group: The methylthio (-SMe) group at the C2 position serves as an excellent and versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions.[6][7] Its reactivity allows for the introduction of a wide array of amine, alcohol, and thiol functionalities.

This dual reactivity allows for a divergent synthetic approach, where a common intermediate can be elaborated into a diverse library of analogues for structure-activity relationship (SAR) studies.

Physicochemical Properties & Safety Data

A thorough understanding of a building block's physical properties is critical for experimental design, handling, and safety.

PropertyValueSource
CAS Number 38275-42-2
Molecular Formula C₅H₅ClN₂S
Molecular Weight 160.62 g/mol
Appearance Powder
Melting Point 59-64 °C
InChI Key YYQOYLZOMFNKKG-UHFFFAOYSA-N

Safety Profile: this compound is classified as a corrosive substance (Skin Corr. 1B) and requires careful handling.

  • Hazard Codes: H314 (Causes severe skin burns and eye damage).

  • Precautionary Codes: P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363.

  • Personal Protective Equipment (PPE): Always use eyeshields, faceshields, chemical-resistant gloves, and a P3 (EN 143) respirator cartridge when handling this compound.

The Chemistry of this compound: A Tale of Two Reactive Sites

The synthetic utility of this building block stems from the orthogonal reactivity of its two key functional groups. The electron-withdrawing chlorine atom at C5 activates the ring, making the carbon atoms at positions 2 and 4 more electrophilic and susceptible to nucleophilic attack.[6] This electronic effect is central to the SNAr reactivity at the C2 position.

Caption: Dual reactivity of this compound.

Core Application Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for synthetic exploration.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The methylthio group is an excellent leaving group for SNAr, a reaction that typically proceeds via a concerted mechanism or a stepwise addition-elimination pathway involving a Meisenheimer complex.[8] The electron-withdrawing chloro group at C5 enhances the electrophilicity at C2, facilitating this transformation.[6]

Workflow Visualization:

SNAr_Workflow start Start: This compound + Nucleophile (e.g., Amine) reaction Reaction Vessel: Solvent (e.g., DMF, DMSO) Heat (80-150 °C) start->reaction monitor Monitor Progress: TLC or LC-MS reaction->monitor workup Aqueous Work-up: Dilute with H₂O Extract with Organic Solvent monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Product: 2-Amino-5-chloropyrimidine Derivative purify->product

Caption: Generalized workflow for an S(N)Ar experiment.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq).

  • Solvent and Nucleophile Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL). Add the desired primary or secondary amine (1.2 mmol, 1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with water (20 mL) and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Insight: The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively solvates the cationic species in the transition state without solvating the anionic nucleophile, thereby increasing the rate of reaction. Heating is required to overcome the activation energy of the substitution.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, catalyzed by a palladium complex.[9] It is widely used to couple aryl halides with organoboron species. For an electron-deficient heterocycle like our pyrimidine, this reaction is highly efficient.[9][10]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a Schlenk tube, combine the 2-substituted-5-chloropyrimidine derivative (from Protocol 1, 1.0 mmol, 1.0 eq), the desired aryl or heteroaryl boronic acid or pinacol ester (1.5 mmol, 1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a ligand such as XPhos for more challenging couplings.[9]

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio, 5 mL total). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C under an inert atmosphere and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality Insight: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium. The choice of solvent and degassing is critical to prevent the degradation of the Pd(0) catalyst.

Protocol 3: Buchwald-Hartwig Amination at the C5 Position

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[11][12] It has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance.[12][13]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried Schlenk tube, add the 2-substituted-5-chloropyrimidine derivative (1.0 mmol, 1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 0.04-0.08 mmol, 4-8 mol%).

  • Base and Amine Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 eq). Add the desired amine or amine hydrochloride salt (1.2 mmol, 1.2 eq).

  • Solvent and Degassing: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5 mL). Seal the tube and thoroughly degas the mixture.

  • Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Causality Insight: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands facilitate the crucial reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst.[14] The strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[13]

Applications in Drug Discovery: Case Studies & SAR Insights

The 2,4,5-trisubstituted pyrimidine scaffold, readily accessible from this compound, is a cornerstone in the development of kinase inhibitors.[4] The pyrimidine core often acts as a hinge-binder, mimicking the adenine base of ATP.

  • EGFR Inhibitors: A series of 5-(methylthio)pyrimidine derivatives were discovered as potent and selective inhibitors of the L858R/T790M mutant of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[15] These compounds exhibited subnanomolar inhibitory activity against the mutant EGFR while showing significantly less potency against the wild-type form, indicating a favorable therapeutic window.[15]

  • Aurora Kinase Inhibitors: The 2,4-diaminopyrimidine scaffold has been utilized to develop inhibitors of Aurora A kinase, which are implicated in cell cycle regulation and are targets for cancer therapy.[5][16] Synthetic strategies often involve the sequential substitution of a dichlorinated pyrimidine, a process for which our title compound is an excellent precursor.[16]

Structure-Activity Relationship (SAR) Summary:

PositionSubstitutionGeneral Impact on Activity
C2 Varied Amines (from SNAr)Modulates solubility, metabolic stability, and can interact with solvent-exposed regions of the target protein.
C4 (Implicitly H)Often substituted in related scaffolds to interact with the kinase hinge region.
C5 Aryl/Heteroaryl Groups (from Suzuki)Explores deeper pockets of the ATP-binding site, significantly impacting potency and selectivity.
C5 Substituted Amines (from Buchwald-Hartwig)Can introduce vectors for improved pharmacokinetics or additional binding interactions.

Conclusion

This compound is a powerful and economically viable building block for medicinal chemistry. Its well-defined and orthogonal reactivity at the C2 and C5 positions provides a reliable platform for the rapid generation of diverse chemical libraries. The protocols detailed herein offer a validated starting point for chemists to synthesize novel 2,5-disubstituted pyrimidine derivatives, enabling the exploration of new chemical space in the pursuit of next-generation therapeutics.

References

Application Notes & Protocols for the Suzuki Coupling of 5-Chloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 5-Aryl-2-(methylthio)pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents across oncology, virology, and inflammatory diseases.[1][2] Its prevalence in biologically active compounds stems from its ability to engage in critical hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the precise and efficient functionalization of such heterocyclic cores.[3][4]

This guide focuses on the Suzuki coupling of 5-Chloro-2-(methylthio)pyrimidine , a valuable and versatile building block. The electron-deficient nature of the pyrimidine ring activates the C5-chloro substituent for palladium-catalyzed cross-coupling.[5] The resulting 5-aryl-2-(methylthio)pyrimidine products are not only significant synthetic intermediates but are also found in potent, next-generation kinase inhibitors, such as mutant-selective epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer.[6] The 2-(methylthio) group offers a strategic handle for further diversification; it can be readily oxidized to a sulfone, dramatically increasing the electrophilicity at the C2 position for subsequent nucleophilic aromatic substitution.[7]

This document provides a comprehensive overview of the mechanistic rationale, key reaction parameters, a detailed experimental protocol, and troubleshooting guidance for researchers, scientists, and drug development professionals aiming to leverage this critical transformation.

Mechanistic Rationale: Navigating the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8] Understanding these fundamental steps is crucial for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) species into the carbon-chlorine bond of this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[8][9] The electron-deficient character of the pyrimidine ring facilitates this step compared to electron-rich chloroarenes.[5] However, success with chloro-substrates almost always requires specialized ligands to create a highly active, electron-rich Pd(0) center.

  • Transmetalation: Concurrently, the base in the reaction mixture activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate complex.[10] This boronate then undergoes transmetalation with the Pd(II)-aryl complex, where the aryl group from the boron reagent displaces the chloride on the palladium center.

  • Reductive Elimination: This final, irreversible step involves the formation of the new carbon-carbon bond, yielding the 5-aryl-2-(methylthio)pyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Complex (Pd-II) pd0->oxidative_addition Oxidative Addition pyrimidine This compound pyrimidine->oxidative_addition transmetalation Transmetalation Complex (Pd-II) oxidative_addition->transmetalation Transmetalation boronic_acid Ar-B(OH)₂ boronate Ar-B(OH)₃⁻ (Activated Boronate) boronic_acid->boronate boronate->transmetalation transmetalation->pd0 Reductive Elimination product 5-Aryl-2-(methylthio)pyrimidine transmetalation->product base Base (e.g., K₃PO₄) base->boronic_acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Optimizing Key Experimental Parameters

The success of coupling an aryl chloride like this compound hinges on the judicious selection of four key components: the catalyst system, base, solvent, and temperature.

  • Catalyst System (Palladium Precursor & Ligand): While standard catalysts like Pd(PPh₃)₄ can be effective, they often require harsh conditions for aryl chlorides.[5] Modern catalyst systems, which generate a highly active, low-coordinate Pd(0) species, are superior.

    • Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active catalyst.

    • Ligands: This is the most critical variable. For challenging substrates like heteroaryl chlorides, bulky and electron-rich phosphine ligands are essential.[11] They promote the difficult oxidative addition step, stabilize the palladium center, and prevent catalyst decomposition (formation of palladium black).[11] Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are highly recommended over less electron-rich ligands like PPh₃.[12]

  • Base: The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact yield and reproducibility.

    • Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It is strong enough to facilitate the reaction but generally does not cause degradation of sensitive substrates.[2]

    • Carbonates (K₂CO₃, Cs₂CO₃): Also widely used. Cesium carbonate is more soluble and basic, which can be advantageous but may also promote side reactions.[13]

  • Solvent: The solvent must solubilize all components and be stable at the required reaction temperature. Anhydrous and deoxygenated solvents are crucial to prevent catalyst oxidation and protodeboronation of the boronic acid.[11]

    • Ethereal Solvents: 1,4-Dioxane and THF are common choices.

    • Aromatic Solvents: Toluene is also frequently used, especially for higher-temperature reactions.

    • Co-solvent: A small amount of water is often added when using carbonate or phosphate bases to aid in their dissolution and facilitate the reaction.

  • Temperature and Reaction Time: These parameters are highly dependent on the specific substrates and catalyst system. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition.[14][15] For conventional heating, temperatures typically range from 80-110 °C.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.1 - 1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Water

  • Ethyl acetate, Hexanes (for chromatography)

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane and degassed Water (typically a 10:1 to 5:1 ratio of dioxane:water).

  • Degassing: Sparge the resulting suspension with Argon for 10-15 minutes to ensure all oxygen is removed.

  • Reaction:

    • Conventional Heating: Place the vessel in a preheated oil bath at 100 °C and stir vigorously overnight (12-18 hours).

    • Microwave Heating: Place the vessel in a microwave reactor and heat to 120-140 °C for 20-40 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-(methylthio)pyrimidine product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Solids to Oven-Dried Flask prep2 2. Establish Inert Atmosphere (Ar/N₂) prep1->prep2 prep3 3. Add Catalyst & Ligand prep2->prep3 prep4 4. Add Degassed Solvents prep3->prep4 prep5 5. Sparge Mixture with Argon prep4->prep5 react1 6. Heat Mixture (Conventional or MW) prep5->react1 react2 7. Monitor by TLC / LC-MS react1->react2 workup1 8. Cool & Dilute, Filter through Celite react2->workup1 workup2 9. Liquid-Liquid Extraction workup1->workup2 workup3 10. Dry, Filter, & Concentrate workup2->workup3 purify 11. Column Chromatography workup3->purify

Caption: A generalized workflow for a Suzuki coupling experiment.

Data and Troubleshooting

The following table summarizes representative conditions for this transformation.

EntryArylboronic Acid PartnerCatalyst / Ligand (mol%)Base (eq)SolventTemp (°C) / TimeYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)Dioxane/H₂O100 °C / 24hGood[14]
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene110 °C / 16hHigh[16][17]
33-Nitrophenylboronic acidPdCl₂(dppf) (5)Cs₂CO₃ (2.5)Dioxane/H₂O85 °C / 12hGood[13][18]
4Furan-3-ylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃ (3)Dioxane150 °C / 15 min (MW)66%[13]
5Thiophene-2-boronic acidPd(OAc)₂ (2) / PPh₃ (4)K₃PO₄ (3)Dioxane80 °C / 5hGood[19][20]

Troubleshooting Common Issues:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (insufficiently electron-rich ligand). 2. Reaction temperature too low. 3. Ineffective base or solvent system. 4. Poor quality boronic acid.1. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos, P(t-Bu)₃).[11] 2. Increase the reaction temperature or switch to microwave heating. 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. 4. Use a fresh bottle of boronic acid or convert it to the more stable pinacol ester.
Formation of Palladium Black Catalyst decomposition/aggregation.1. Ensure rigorous exclusion of oxygen by thoroughly degassing all solvents and maintaining a positive inert gas pressure.[11] 2. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). 3. Lower the reaction temperature if possible.
Protodeboronation The boronic acid is replaced by a hydrogen atom. This is often caused by excess water or a base that is too strong.1. Use anhydrous solvents and finely ground, dry base. 2. If using an aqueous base, carefully control the amount of water added. 3. Screen a milder base (e.g., switch from Cs₂CO₃ to K₂CO₃).
Homocoupling of Boronic Acid Formation of an Ar-Ar biaryl from the boronic acid partner, often promoted by oxygen.1. Rigorously degas the reaction mixture before and after adding the catalyst.[11] Maintain a strict inert atmosphere throughout the reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and strategic reaction for accessing valuable 5-arylpyrimidine scaffolds. Success with this challenging heteroaryl chloride substrate is readily achieved through the rational selection of a modern catalyst system, typically employing a bulky, electron-rich phosphine ligand, in combination with an appropriate base and solvent. The protocols and insights provided herein serve as a robust foundation for researchers to efficiently synthesize diverse libraries of these important molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Chloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where a significant number of bioactive molecules are nitrogen-containing heterocycles.[1][2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of C-N bonds, offering a significant improvement over classical methods that often suffer from limited substrate scope and harsh reaction conditions.[4][5][6] This reaction facilitates the coupling of amines with aryl or heteroaryl halides and pseudohalides.[7]

This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a specific and pharmaceutically relevant substrate: 5-Chloro-2-(methylthio)pyrimidine. Pyrimidines are a class of heterocyclic compounds frequently found in biologically active molecules, and the ability to selectively introduce amino functionalities is of paramount importance for generating compound libraries for drug discovery.[8][9] The presence of a chloro substituent at the 5-position and a methylthio group at the 2-position of the pyrimidine ring presents unique electronic and steric considerations that will be addressed in the following protocols.

Reaction Mechanism: A Palladium-Catalyzed Dance

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][10] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (in this case, this compound), forming a Pd(II) intermediate.[1][4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[1]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[1][4][10]

The efficiency and success of the reaction are highly dependent on the choice of palladium precursor, ligand, base, and solvent.[5][11] The ligand, in particular, plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[1] For heteroaryl substrates, bulky, electron-rich phosphine ligands are often employed to enhance reaction efficiency.[1][12]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R'R''NH PdII_Amine Ar-Pd(II)-NHR'R''⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Oven-dried Schlenk tube Add_Catalyst Add Pd(OAc)₂ and Xantphos Prep->Add_Catalyst Inert_Atmosphere Evacuate and backfill with Argon/Nitrogen Add_Catalyst->Inert_Atmosphere Add_Reagents Add Pyrimidine, Amine, and Base Inert_Atmosphere->Add_Reagents Add_Solvent Add anhydrous Toluene Add_Reagents->Add_Solvent Heat Heat to 80-110 °C Add_Solvent->Heat Stir Stir for 2-24 h Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Cool Cool to room temperature Monitor->Cool Filter Dilute and filter through Celite® Cool->Filter Wash Wash with aq. NaHCO₃ and Brine Filter->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

References

The Strategic Utility of 5-Chloro-2-(methylthio)pyrimidine in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents. 5-Chloro-2-(methylthio)pyrimidine has emerged as a particularly versatile and valuable starting material for the synthesis of diverse, bioactive heterocyclic compounds. Its strategic placement of reactive functional groups—a readily displaceable chloro group at the 5-position and a methylthio group at the 2-position that can be manipulated or serve as a stable substituent—allows for a programmed and regioselective approach to molecular elaboration. This comprehensive guide provides an in-depth exploration of the synthetic pathways leveraging this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for the synthesis of key intermediates and their elaboration into scaffolds relevant to kinase inhibitors and other biologically active molecules are presented. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Pyrimidine Scaffold and the Versatility of this compound

Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are present in numerous approved drugs, including the anticancer agent fluorouracil and the antibacterial trimethoprim.[1] Their ability to engage in various biological interactions has made them a focal point in drug discovery.

This compound is a key building block in the synthesis of complex pyrimidine derivatives. The electron-withdrawing nature of the chloro group at the 5-position activates the pyrimidine ring, enhancing its electrophilicity and making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2] This inherent reactivity allows for the introduction of a wide array of functional groups at this position. Furthermore, the chloro substituent provides a handle for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstones of contemporary medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

The 2-(methylthio) group, in contrast, is generally more stable under these conditions but can be oxidized to a methylsulfonyl group, which then becomes an excellent leaving group for subsequent nucleophilic substitutions.[3] This differential reactivity between the 5-chloro and 2-(methylthio) positions allows for a sequential and controlled diversification of the pyrimidine core.

This guide will detail the key synthetic transformations of this compound, providing both the theoretical underpinnings and practical, step-by-step protocols for its application in the synthesis of bioactive heterocycles.

Synthetic Strategies and Key Transformations

The strategic functionalization of this compound can be broadly categorized into two main approaches:

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the chloro group at the 5-position to form new carbon-carbon and carbon-nitrogen bonds.

  • Nucleophilic Aromatic Substitution (SNAr): Directly displacing the chloro group with various nucleophiles.

These strategies can be employed sequentially to build molecular complexity and access a diverse range of substituted pyrimidine scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4] In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position, a common strategy in the design of kinase inhibitors where a biaryl or heteroaryl-aryl scaffold is often required for potent and selective activity.[5]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln start Aryl Halide (R-X) pd2 R-Pd(II)Ln-X pd2_b R-Pd(II)Ln-R' pd2->pd2_b Transmetalation product R-R' pd2_b->product Reductive Elimination catalyst_regen start->pd2 Oxidative Addition boronic Boronic Acid (R'-B(OH)2) boronic->pd2_b base Base base->pd2 activates boronic acid catalyst_regen->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Sodium carbonate (Na2CO3) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Na2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(methylthio)pyrimidine.

Parameter Condition Rationale
Catalyst Pd(dppf)Cl2A robust and commonly used catalyst for Suzuki couplings.
Ligand dppf (in the catalyst)Electron-rich and bulky, promoting oxidative addition and reductive elimination.
Base Na2CO3Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90-100 °CProvides the necessary activation energy for the reaction.

Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[6] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the pyrimidine ring.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the Buchwald-Hartwig amination. The choice of ligand is crucial and often substrate-dependent.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs2CO3) (1.5 eq)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 eq), the amine (1.2 eq), and Cs2CO3 (1.5 eq).

  • Evacuate and backfill this flask with an inert gas.

  • Transfer the catalyst solution to the flask containing the substrate via cannula.

  • Heat the reaction mixture to 100-110 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Parameter Condition Rationale
Catalyst Pd2(dba)3A common Pd(0) source for Buchwald-Hartwig aminations.
Ligand XantphosA bulky, electron-rich ligand that facilitates both oxidative addition and reductive elimination.
Base Cs2CO3A strong, non-nucleophilic base suitable for a wide range of amines.
Solvent TolueneA high-boiling, non-polar solvent commonly used in this reaction.
Temperature 100-110 °CTypically required for the amination of aryl chlorides.

Table 2: Representative conditions for the Buchwald-Hartwig amination of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the chloro group at the 5-position, makes this compound an excellent substrate for SNAr reactions.[2] This allows for the direct displacement of the chloro group with a variety of nucleophiles, including amines, alkoxides, and thiolates.

SNAr_Mechanism pyrimidine This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) pyrimidine->meisenheimer Nucleophilic Attack product 5-Substituted-2-(methylthio)pyrimidine meisenheimer->product Loss of Leaving Group leaving_group Chloride (Cl-) nucleophile Nucleophile (Nu-)

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Protocol 3: General Procedure for SNAr with an Amine Nucleophile

Materials:

  • This compound

  • Amine (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Optional: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) if the amine is used as its salt.

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in DMF or DMSO.

  • Add the amine (2.0-3.0 eq). If the amine is a salt, add an equivalent of a non-nucleophilic base.

  • Heat the reaction mixture to 80-120 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent.

  • Wash the organic extracts with water and brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Application in the Synthesis of a Kinase Inhibitor Scaffold

To illustrate the practical application of these methodologies, the following section outlines a synthetic route to a key intermediate for a class of pyrimidine-based kinase inhibitors, starting from this compound.

Kinase_Inhibitor_Synthesis start This compound intermediate1 5-(Aryl)-2-(methylthio)pyrimidine start->intermediate1 Suzuki-Miyaura Coupling intermediate2 5-(Aryl)-2-(methylsulfonyl)pyrimidine intermediate1->intermediate2 Oxidation final_product Bioactive Kinase Inhibitor Scaffold intermediate2->final_product Nucleophilic Substitution reagent1 Arylboronic Acid, Pd Catalyst, Base reagent2 m-CPBA reagent3 Amine Nucleophile

Caption: Synthetic workflow for a kinase inhibitor scaffold.

This synthetic sequence demonstrates the power of combining different reaction types to build molecular complexity from a simple starting material. The initial Suzuki-Miyaura coupling establishes the core biaryl structure, followed by oxidation of the methylthio group to the more reactive methylsulfonyl group, which is then displaced by a key amine to complete the scaffold.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of bioactive heterocyles. Its well-defined reactivity allows for the selective and sequential introduction of various functional groups through modern synthetic methodologies, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the synthetic potential of this important pyrimidine derivative in their drug discovery and development efforts. Careful consideration of the reaction conditions and the choice of reagents will enable the efficient construction of diverse libraries of novel compounds for biological screening.

References

Application Notes and Protocols: 5-Chloro-2-(methylthio)pyrimidine as a Pivotal Intermediate for the Synthesis of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Core in Anti-HIV Drug Discovery

The fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of potent antiretroviral therapies. A cornerstone of this therapeutic arsenal is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication.[1] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a major class of antiretroviral drugs that bind to an allosteric site on the RT enzyme, inducing conformational changes that disrupt its catalytic activity.[1]

Within the diverse landscape of NNRTIs, the diarylpyrimidine (DAPY) scaffold has emerged as a particularly successful and versatile core structure.[2] Prominent examples of DAPY-based drugs include etravirine and rilpivirine, which exhibit high potency against both wild-type and drug-resistant strains of HIV-1.[3][4] The chemical architecture of these molecules allows for a unique conformational flexibility, enabling them to adapt to mutations within the NNRTI binding pocket of the reverse transcriptase enzyme.

The synthesis of these complex diarylpyrimidine derivatives hinges on the availability of strategically functionalized pyrimidine building blocks. 5-Chloro-2-(methylthio)pyrimidine is a key intermediate in this context. The electron-withdrawing nature of the chloro group at the 5-position activates the pyrimidine ring, particularly the C4 and C6 positions, for nucleophilic aromatic substitution (SNAr).[5] This heightened reactivity makes it an ideal scaffold for the introduction of various amino side chains, which are crucial for the anti-HIV activity of the final diarylpyrimidine compounds. This document provides a detailed technical guide on the application of this compound as an intermediate in the synthesis of NNRTI precursors, complete with experimental protocols and mechanistic insights.

Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound lies in the differential reactivity of its substituents. The chloro group at the 5-position primarily serves to activate the ring electronically for nucleophilic attack. The key reaction is the displacement of a leaving group at the C4 or C6 position by a nucleophile, typically an amine. In many synthetic routes leading to DAPYs, a precursor to this compound, such as a dichloropyrimidine, is used. For instance, in the synthesis of etravirine and related compounds, a common strategy involves the sequential substitution of two chloro groups at the C2 and C4/C6 positions.

The 2-(methylthio) group can also be a leaving group, especially after oxidation to the corresponding sulfone, which significantly enhances its lability. However, in the context of building the DAPY scaffold, the chloro group is often the primary site of reaction in the initial steps.

The general synthetic approach involves the nucleophilic substitution of a chloro- or other halo-pyrimidine with an appropriately substituted aniline derivative. This can be achieved through either thermal (catalyst-free) SNAr conditions or, for less reactive systems, through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Below is a diagram illustrating the general workflow for the synthesis of a diarylpyrimidine precursor from a chloropyrimidine intermediate.

G A This compound (or related chloropyrimidine) D Nucleophilic Aromatic Substitution (SNAr) A->D B Substituted Aniline (Nucleophile) B->D C Reaction Conditions (Solvent, Base, Heat/Catalyst) C->D E Diarylpyrimidine Precursor D->E Formation of C-N bond F Further Functionalization (e.g., substitution at other positions) E->F G Final NNRTI Compound F->G G cluster_0 HIV-1 Reverse Transcriptase Enzyme A Active Site G Inhibition of DNA Synthesis A->G B NNRTI Binding Pocket (Allosteric Site) F Conformational Change in RT B->F Induces C Diarylpyrimidine NNRTI C->B Binds to D dNTPs D->A Binding blocked E Viral RNA/DNA E->A Polymerization stalled F->A Distorts H Blockade of Viral Replication G->H

References

Application Notes & Protocols for the Scale-Up Synthesis of 5-Chloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the scale-up synthesis of 5-Chloro-2-(methylthio)pyrimidine, a crucial intermediate in the development of various pharmaceutical and agrochemical agents.[1] This document outlines a robust and scalable synthetic protocol, delving into the underlying reaction mechanisms, process optimization, safety considerations, and analytical quality control. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure a successful and efficient scale-up campaign. Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of biological activities.[2][3][4]

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous bioactive molecules, including anticancer and antimicrobial agents.[2][5][6] this compound is a key building block, with its substituents offering versatile handles for further chemical modifications. The chloro group at the 5-position acts as an electron-withdrawing group, activating the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions.[7] The methylthio group at the 2-position can also be a leaving group or be oxidized to the corresponding sulfoxide or sulfone, further enhancing its reactivity.[8] This dual reactivity makes it a valuable precursor for creating diverse molecular libraries for drug discovery.

Mechanistic Insights: The 'Why' Behind the Synthesis

The chosen synthetic route for the scale-up of this compound involves a two-step process starting from the readily available 4,6-dichloro-2-(methylthio)pyrimidine. This precursor can be synthesized in high yield from thiobarbituric acid.[9][10] The key transformation is the selective chlorination at the C-5 position of the pyrimidine ring.

The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack.[8] The presence of two chlorine atoms at the 4 and 6 positions further deactivates the ring towards electrophilic substitution. However, the use of a potent chlorinating agent like N-chlorosuccinimide (NCS) allows for the selective introduction of a chlorine atom at the 5-position.[9][10]

The reactivity of the 2-(methylthio) group is also a critical consideration. While it is a moderately good leaving group, it is less reactive than a chloro substituent in SNAr reactions.[11] This differential reactivity can be exploited for selective functionalization of the pyrimidine core.

Scalable Synthesis Protocol

This protocol is designed for a multi-gram to kilogram scale production of this compound.

Materials and Equipment
Material/EquipmentGrade/SpecificationSupplier Example
4,6-dichloro-2-(methylthio)pyrimidine≥98%Commercially Available
N-Chlorosuccinimide (NCS)≥98%Commercially Available
Acetic AcidGlacial, ACS GradeCommercially Available
Sodium BicarbonateSaturated Aqueous SolutionLaboratory Prepared
Ethyl AcetateACS GradeCommercially Available
BrineSaturated Aqueous SolutionLaboratory Prepared
Magnesium SulfateAnhydrousCommercially Available
Glass-lined Reactor50 L, with overhead stirrer, reflux condenser, and temperature probeStandard Chemical Process Equipment
Filtration UnitNutsche filter or similarStandard Chemical Process Equipment
Rotary EvaporatorIndustrial ScaleStandard Chemical Process Equipment
Vacuum OvenStandard Chemical Process Equipment

Step-by-Step Synthesis Workflow

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Drying A Charge Reactor with Starting Material & Solvent B Add Chlorinating Agent A->B Controlled Addition C Heat to Reflux B->C D Monitor Reaction Progress (TLC/HPLC) C->D Periodic Sampling E Cool and Quench D->E Upon Completion F Extract with Organic Solvent E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Recrystallize H->I J Filter and Dry I->J

Caption: A generalized workflow for the synthesis of this compound.

Protocol:

  • Reactor Setup: In a 50 L glass-lined reactor equipped with an overhead stirrer, reflux condenser, and a temperature probe, charge 4,6-dichloro-2-(methylthio)pyrimidine (1.0 kg, 5.18 mol) and glacial acetic acid (10 L).

  • Addition of NCS: To the stirred suspension, add N-chlorosuccinimide (NCS) (0.76 kg, 5.70 mol, 1.1 eq) portion-wise over 30 minutes. An initial exotherm may be observed; maintain the internal temperature below 40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-water (30 L).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 L).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 5 L) to neutralize any remaining acetic acid, followed by a wash with brine (5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Safety and Hazard Management

Working with pyrimidine derivatives and chlorinating agents requires strict adherence to safety protocols.[12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][14]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[12][14]

  • Handling Precautions:

    • N-Chlorosuccinimide is a strong oxidizing agent and an irritant. Avoid contact with skin and eyes.

    • Glacial acetic acid is corrosive. Handle with care.

    • The product, this compound, should be handled with care as its toxicological properties are not fully characterized.[15][16]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Analytical Quality Control

To ensure the purity and identity of the final product, the following analytical methods are recommended:

Analytical MethodPurposeTypical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.[17]Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm.
Gas Chromatography (GC) Analysis of residual solvents.[17]Column: Capillary column (e.g., DB-624); Detector: Flame Ionization Detector (FID).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the final product.The spectra should be consistent with the structure of this compound.
Mass Spectrometry (MS) Determination of the molecular weight of the product.The observed molecular ion peak should correspond to the calculated mass of C₅H₅ClN₂S.
Melting Point Assessment of product purity.A sharp melting point range is indicative of high purity.[15][18]

Process Optimization and Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of NCS.

  • Impurity Profile: The primary impurities may include the starting material and over-chlorinated byproducts. The recrystallization step is crucial for their removal.

  • Solvent Selection: The choice of recrystallization solvent may need to be optimized based on the specific impurity profile of the crude product.

Conclusion

The protocol detailed in these application notes provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers and production chemists can confidently produce this valuable intermediate for their drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 5-Chloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis and optimization of 5-Chloro-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. As a key building block in the synthesis of various pharmaceutical agents, the efficient and high-yield production of this compound is crucial.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Common Synthetic Pathways & Core Challenges

The synthesis of this compound typically involves a few key strategic approaches. Understanding these pathways is the first step in effective troubleshooting. The primary methods involve either the chlorination of a pyrimidine precursor or the introduction of the methylthio group onto a chlorinated pyrimidine ring.

A common route involves the chlorination of a substituted 2-(methylthio)pyrimidine.[3][4] Another widely used method is the nucleophilic substitution of a dichloro- or trichloropyrimidine with a methyl mercaptan source.[5][6] Each of these routes presents its own set of challenges, including regioselectivity, control of exotherms, and prevention of side reactions.[7]

Synthesis_Pathways cluster_0 Pathway A: Chlorination cluster_1 Pathway B: Nucleophilic Substitution Start_A 2-(Methylthio)pyrimidine Precursor Step_A1 Chlorination (e.g., NCS, POCl3) Start_A->Step_A1 Product This compound Step_A1->Product Start_B Di/Trichloropyrimidine Step_B1 Reaction with Methyl Mercaptan Source Start_B->Step_B1 Step_B1->Product

Caption: Common synthetic routes to this compound.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield in Chlorination Reactions

Question: I am attempting to chlorinate a 2-(methylthio)pyrimidine derivative at the 5-position using N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃), but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the chlorination of pyrimidines are a common issue and can stem from several factors. Let's break down the potential causes and solutions.

Potential Causes & Optimization Strategies:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure you are using a sufficient stoichiometric excess of the chlorinating agent. For NCS, using multiple equivalents may be necessary.[4]

    • Inadequate Temperature: Some chlorinations require elevated temperatures to proceed to completion. For instance, reactions with POCl₃ are often heated to reflux (100-110°C).[8]

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.

  • Side Reactions:

    • Over-chlorination: The pyrimidine ring is susceptible to multiple chlorinations if reaction conditions are too harsh. Careful control of stoichiometry and temperature is crucial.

    • Oxidation of the Methylthio Group: The methylthio group can be oxidized to a sulfoxide or sulfone, especially under harsh oxidative conditions.[4][9] This is more likely with certain chlorinating agents. If you suspect oxidation, consider using milder chlorinating agents or running the reaction under an inert atmosphere.[9]

    • Reaction with Solvent: Some solvents can react with chlorinating agents. For example, phosphorus oxychloride can react unexpectedly with acetone.[10] Chlorinated solvents like dichloromethane or chloroform are generally preferred for their inertness.[10]

  • Workup and Purification Losses:

    • Hydrolysis of Product: The chloro-substituent can be susceptible to hydrolysis during aqueous workup, especially if the pH is not controlled.

    • Product Solubility: Ensure your product is not being lost in the aqueous phase during extraction. Adjusting the pH or using a different extraction solvent may be necessary.

Optimized Protocol for Chlorination with NCS:

ParameterRecommended ConditionRationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Generally milder than POCl₃, reducing side reactions.
Solvent Acetic Acid or DichloromethaneAcetic acid can facilitate the reaction, while DCM is a good inert solvent.[4]
Temperature 20°C to RefluxStart at room temperature and gradually increase if the reaction is sluggish.[4]
Stoichiometry 1.1 - 3 equivalents of NCSAn excess of NCS is often required to drive the reaction to completion.[4]
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation of the methylthio group.[9]
Issue 2: Poor Regioselectivity in Nucleophilic Substitution

Question: I am reacting a di- or tri-chloropyrimidine with a methyl mercaptan source, but I am getting a mixture of products with the methylthio group at different positions. How can I improve the regioselectivity for the 2-position?

Answer:

Achieving high regioselectivity in nucleophilic aromatic substitution (SNAr) on a multi-halogenated pyrimidine ring is a nuanced challenge governed by the electronic properties of the ring and the reaction conditions.

Understanding Reactivity:

The different positions on the pyrimidine ring have varying electrophilicity. The chloro group at the 5-position activates the ring towards nucleophilic attack.[2] The relative reactivity of the chloro groups is influenced by the number and position of the nitrogen atoms.

Strategies for Optimizing Regioselectivity:

  • Choice of Starting Material: Starting with a pyrimidine that has differentiated reactivity at the desired position is key. For example, in 4,6-dichloro-2-(methylthio)pyrimidine, the 4- and 6-positions are more susceptible to nucleophilic attack than the 2-position where the methylthio group is already present.[5]

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity. Running the reaction at or below room temperature may favor substitution at the most reactive site while minimizing reactions at less reactive positions.

  • Controlled Addition of Nucleophile: Adding the methyl mercaptan source slowly and substoichiometrically can help to favor monosubstitution at the most reactive position.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMF or DMSO are commonly used for SNAr reactions.[2]

Troubleshooting_Regioselectivity Start Poor Regioselectivity Observed Check1 Is the starting material appropriate? Start->Check1 Check2 Is the reaction temperature too high? Check1->Check2 Yes Solution1 Select a pyrimidine with differentiated chloro-reactivity. Check1->Solution1 No Check3 Is the nucleophile added too quickly? Check2->Check3 No Solution2 Lower the reaction temperature. Check2->Solution2 Yes Solution3 Add the nucleophile slowly and substoichiometrically. Check3->Solution3 Yes End Improved Regioselectivity Check3->End No Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Synthesis of 5-Chloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthesis. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of this compound, providing a logical framework for identifying the root cause and implementing effective solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize this compound by chlorinating 2-(methylthio)pyrimidine with N-Chlorosuccinimide (NCS), but I am getting a very low yield. What are the potential causes and how can I troubleshoot this?

Answer: A low yield in this reaction is a common challenge that can stem from several factors, ranging from reaction conditions to starting material quality. Let's break down the possibilities in a logical troubleshooting workflow.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low Yield Observed check_sm 1. Verify Starting Material (SM) Is 2-(methylthio)pyrimidine pure? start->check_sm check_conditions 2. Review Reaction Conditions Temp, Time, Solvent correct? check_sm->check_conditions Yes sm_impure SM is Impure Action: Purify SM (distillation/recrystallization) and re-run reaction. check_sm->sm_impure No check_reagents 3. Assess Reagent Activity Is NCS fresh/active? check_conditions->check_reagents Yes conditions_suboptimal Conditions Suboptimal Action: Optimize. Increase temp/time gradually. Monitor via TLC/LC-MS. check_conditions->conditions_suboptimal No check_workup 4. Analyze Workup & Purification Was product lost during extraction/chromatography? check_reagents->check_workup Yes ncs_inactive NCS Inactive Action: Use a fresh bottle of NCS or recrystallize existing stock. check_reagents->ncs_inactive No workup_loss Product Loss During Workup Action: Check pH during extraction. Optimize chromatography. check_workup->workup_loss Yes end_ok Yield Improved sm_impure->end_ok conditions_suboptimal->end_ok ncs_inactive->end_ok workup_loss->end_ok

Caption: Troubleshooting workflow for low yield.

Detailed Explanation:

  • Starting Material Purity: The synthesis of the 2-mercaptopyrimidine precursor, often from 1,1,3,3-tetraethoxypropane and thiourea, can sometimes result in impurities if not purified correctly.[1] Ensure your 2-(methylthio)pyrimidine is pure via NMR or GC-MS before starting the chlorination. Contaminants can consume the chlorinating agent or interfere with the reaction.

  • Reaction Conditions:

    • Temperature: While NCS is a mild chlorinating agent, the reaction often requires elevated temperatures to proceed at a reasonable rate. Some procedures call for heating in solvents like acetic acid or DCM.[2] If you are running the reaction at room temperature, a moderate increase in heat may be necessary.[3]

    • Reaction Time: Electrophilic aromatic substitution on a pyrimidine ring can be sluggish. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. If you see unreacted starting material after the initially planned time, the reaction may simply need longer to reach completion.[3][4]

    • Solvent Choice: The solvent can significantly impact the reaction. Acetic acid is often used as it can protonate the pyrimidine ring, further activating it towards electrophilic attack, and it readily dissolves NCS.[2] Anhydrous conditions are also important, as water can lead to the hydrolysis of intermediates.[3]

  • Reagent Activity: N-Chlorosuccinimide can degrade over time, especially if exposed to moisture, leading to reduced activity. Use a freshly opened bottle or recrystallize your existing stock from water if you suspect it has degraded.

  • Workup and Purification Losses: The product, this compound, has a melting point of 59-64 °C and is a solid.[5] During aqueous workup, ensure the pH is controlled to avoid any potential hydrolysis of the chloro group. Losses can also occur during column chromatography if the incorrect solvent system is used or if the product streaks on the column.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My reaction seems to have worked, but my NMR spectrum is messy, showing several unexpected peaks. What are the likely side products in the synthesis of this compound?

Answer: The formation of impurities is a common challenge, arising from side reactions involving the starting material, reagents, or the product itself. Understanding the electronic nature of the pyrimidine ring is key to predicting these outcomes. The 2-methylthio group is electron-donating, while the pyrimidine nitrogens are electron-withdrawing. This makes the 5-position the most electron-rich and thus the primary site for electrophilic chlorination.[6]

However, several side reactions can still occur:

  • Over-chlorination: While the 5-position is most reactive, forcing conditions (high excess of NCS, high temperatures) can potentially lead to di-chlorinated species, although this is less common.

  • Oxidation of the Methylthio Group: The methylthio group (-SCH₃) is susceptible to oxidation, especially if strong oxidants are present or during an extended, heated reaction open to air. This can form the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) impurities.[2][6] These are often observed in mass spectrometry as M+16 and M+32 peaks, respectively.

  • Hydrolysis of Precursors or Products: If starting from a dichloropyrimidine like 4,6-dichloro-2-(methylthio)pyrimidine, incomplete reaction with a nucleophile can leave unreacted chloro groups.[7][8] Conversely, during workup, the chloro group on the final product can be hydrolyzed to a hydroxyl group under basic conditions, forming 5-hydroxy-2-(methylthio)pyrimidine.

Table 1: Common Impurities and Identification
Impurity NamePotential CauseIdentification Method (Expected Signature)
2-(Methylthio)pyrimidineIncomplete reaction.¹H NMR: Absence of a singlet for the C5-H and presence of starting material signals. TLC: Spot corresponding to the starting material.
5-Chloro-2-(methylsulfinyl)-pyrimidineOxidation of the product.MS: M+16 peak relative to the product. ¹H NMR: Downfield shift of the methyl protons (~2.8-3.0 ppm).
5-Chloro-2-(methylsulfonyl)-pyrimidineFurther oxidation of the product.MS: M+32 peak relative to the product. ¹H NMR: Further downfield shift of the methyl protons (~3.2-3.4 ppm).[2]
5-Hydroxy-2-(methylthio)-pyrimidineHydrolysis during basic workup.MS: M-19 peak (loss of Cl, gain of OH). ¹H NMR: Appearance of a broad OH signal.

Frequently Asked Questions (FAQs)

Question 1: What are the primary synthetic routes to this compound?

Answer: There are two main strategies for synthesizing this compound, each with its own set of advantages and challenges.

Primary Synthetic Pathways

Synthesis_Routes cluster_0 Route A: Electrophilic Chlorination cluster_1 Route B: Nucleophilic Substitution sm_A 2-(Methylthio)pyrimidine reagent_A + N-Chlorosuccinimide (NCS) in Acetic Acid sm_A->reagent_A product This compound reagent_A->product sm_B 2,5-Dichloropyrimidine reagent_B + Sodium Thiomethoxide (NaSMe) sm_B->reagent_B reagent_B->product

Caption: Primary synthetic routes to the target compound.

  • Route A: Electrophilic Chlorination: This is the most direct and common method. It involves the direct chlorination of 2-(methylthio)pyrimidine at the C5 position using an electrophilic chlorinating agent like N-Chlorosuccinimide (NCS).[2][9] This route is often preferred due to the availability of the starting material and the generally clean reaction profile. The key challenge is controlling the reaction to prevent side-product formation.

  • Route B: Nucleophilic Aromatic Substitution (SNAr): This approach involves starting with a di- or tri-substituted pyrimidine and selectively displacing a leaving group (like a chloro or bromo group) with a sulfur nucleophile. For instance, reacting 2,5-dichloropyrimidine with sodium thiomethoxide can yield the desired product.[10] The main challenge here is regioselectivity; the nucleophile might attack other positions on the ring, leading to isomeric impurities. The electron-withdrawing nature of the existing chloro group activates the ring for such reactions.[6]

Question 2: What is the specific role of N-Chlorosuccinimide (NCS) in this synthesis?

Answer: N-Chlorosuccinimide (NCS) serves as an electrophilic chlorine source . In the reaction mechanism, the nitrogen atom of the pyrimidine ring can be protonated by the solvent (e.g., acetic acid), which increases the ring's electrophilicity. However, the C5 position remains the most nucleophilic carbon. The N-Cl bond in NCS is polarized, making the chlorine atom electrophilic (Cl⁺). The C5 carbon of the pyrimidine ring attacks this electrophilic chlorine, proceeding through a standard electrophilic aromatic substitution mechanism to install the chloro group. NCS is considered a mild and safe alternative to using chlorine gas.

Question 3: How should I purify the final product?

Answer: Purification typically involves a standard aqueous workup followed by either recrystallization or column chromatography.

  • Workup: After the reaction is complete, the mixture is often quenched with water and neutralized. An extraction with an organic solvent like ethyl acetate or dichloromethane (DCM) is performed. It is critical to wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic solvent and succinimide byproduct, followed by a brine wash.

  • Purification Methodologies:

    • Recrystallization: Given that the product is a solid with a defined melting point, recrystallization is an excellent method for purification if the impurities have significantly different solubilities.[5] A solvent system like ethanol/water or hexane/ethyl acetate could be effective.

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is the standard approach. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used. Monitor the fractions carefully by TLC to isolate the pure product.

Experimental Protocol Example

This section provides a representative protocol for the synthesis via electrophilic chlorination, based on common literature procedures.

Synthesis of this compound via NCS Chlorination

  • Reaction Setup: To a solution of 2-(methylthio)pyrimidine (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material), add N-Chlorosuccinimide (1.1 eq) in one portion at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-6 hours).

  • Quenching and Extraction: Cool the mixture to room temperature and pour it slowly into a beaker containing ice water. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the final product.

References

Technical Support Center: Synthesis of 5-Chloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-Chloro-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and an optimized experimental protocol to help you improve your yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My overall yield of this compound is significantly lower than reported values. What are the primary areas to investigate?

Low yields are a frequent challenge and can stem from multiple stages of the synthesis. The most common culprits are incomplete reactions, the formation of side products, and losses during product isolation.[1][2]

  • Incomplete Chlorination: The conversion of a hydroxyl- or oxo-pyrimidine precursor to the chloro-derivative is a critical step. If using a reagent like phosphorus oxychloride (POCl₃), the reaction is highly sensitive to moisture. Any water present will consume the POCl₃ and can hydrolyze the product back to the starting material.[2]

  • Side Reactions: The methylthio group is susceptible to oxidation, and the pyrimidine ring's nitrogen atoms can compete with the intended sulfur atom during methylation, leading to a mixture of N- and S-methylated isomers.[1]

  • Purification Losses: this compound has some solubility in aqueous solutions, and significant product can be lost in the aqueous layer during extraction if the phase separation is not clean or if an insufficient volume of organic solvent is used.

Q2: My mass spectrometry analysis shows an unexpected peak at M+16. What is this byproduct and how can I prevent its formation?

A mass increase of 16 Da is a strong indicator of oxidation, where the methylthio group (-SCH₃) has been converted to a methylsulfinyl group (-SOCH₃).[1]

  • Causality: The sulfur atom in the methylthio group is electron-rich and readily oxidized. This can be caused by atmospheric oxygen, especially at elevated temperatures, or by trace peroxides in solvents like THF or ether.[1][3]

  • Prevention Strategies:

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.[1]

    • Solvent Purity: Use freshly distilled or peroxide-free solvents. You can test for peroxides using commercially available test strips.

    • Controlled Temperature: Avoid excessive heating or prolonged reaction times, as these conditions can accelerate oxidation.

Q3: The chlorination of my 2-(methylthio)pyrimidin-4-ol precursor using POCl₃ is sluggish and gives a poor yield. How can I optimize this step?

Inefficient chlorination with phosphorus oxychloride is a classic problem, often related to reaction conditions and the presence of catalysts.

  • Causality: POCl₃ converts the keto-enol tautomer of the pyrimidine ring into a chloro-pyrimidine. This reaction can be slow and may not go to completion without a catalyst. The reaction is also highly sensitive to moisture, which can quench the POCl₃.[2][4]

  • Optimization Strategies:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert, dry atmosphere. Use anhydrous grade solvents.[2]

    • Use a Catalyst: The addition of a tertiary amine, such as N,N-dimethylaniline, can significantly accelerate the rate of chlorination.[4] The amine acts as a nucleophilic catalyst, activating the POCl₃.

    • Temperature and Time: These reactions often require elevated temperatures (reflux) to proceed at a reasonable rate. Monitor the reaction by TLC or HPLC to determine the optimal reaction time, typically ranging from 3 to 8 hours.[4][5]

    • Excess Reagent: Using POCl₃ as both the reagent and the solvent is a common strategy to drive the reaction to completion.[4]

Q4: I'm struggling with the purification of the final product. What is an effective method to obtain high-purity this compound?

Purification is critical for removing byproducts and unreacted starting materials. The choice of method depends on the scale and the nature of the impurities.

  • Work-up: After a POCl₃ reaction, the excess reagent must be quenched carefully. This is typically done by slowly adding the reaction mixture to ice water.[4] The product is then extracted into an organic solvent like ethyl acetate. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

  • Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity. A solvent system like toluene and heptane has been shown to be effective.[6]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A non-polar eluent system, such as a mixture of ethyl acetate and hexane, is typically employed.

Optimized Synthesis Protocol

This protocol describes a two-step synthesis starting from the readily available 2-thiobarbituric acid.

Step 1: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine

This procedure is adapted from established methods for the synthesis of the dichlorinated intermediate.[3][7]

  • Methylation: In a round-bottom flask, suspend 2-thiobarbituric acid (1 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add dimethyl sulfate (1.1 eq) dropwise, ensuring the temperature remains below 10°C.

  • Allow the mixture to warm to room temperature and stir for 4 hours. The intermediate, 2-(methylthio)barbituric acid, will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Chlorination: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, add the dried 2-(methylthio)barbituric acid (1 eq) to phosphorus oxychloride (POCl₃) (5-10 eq).

  • Add N,N-dimethylaniline (0.1 eq) as a catalyst.[4]

  • Heat the mixture to reflux (approx. 105-110°C) and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.[4]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4,6-Dichloro-2-(methylthio)pyrimidine.[8]

Step 2: Synthesis of this compound

This step involves a reductive dechlorination. A similar process is described for related pyrimidines.[9]

  • Dissolve 4,6-Dichloro-2-(methylthio)pyrimidine (1 eq) in glacial acetic acid.

  • Add zinc dust (3-4 eq) portion-wise while stirring. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, filter off the excess zinc.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography to yield this compound.

Key Experimental Parameters & Data

ParameterStep 1: MethylationStep 1: ChlorinationStep 2: Dechlorination
Key Reagent Dimethyl SulfatePhosphorus Oxychloride (POCl₃)Zinc Dust
Equivalents 1.1 eq5-10 eq (as solvent)3-4 eq
Catalyst NoneN,N-dimethylaniline (0.1 eq)None
Solvent Aqueous NaOHNeat POCl₃Glacial Acetic Acid
Temperature < 10°C to RTReflux (~110°C)Room Temperature
Typical Time 4 hours6-8 hours2-6 hours
Expected Yield >90% (intermediate)70-85%60-80%

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues leading to low yield in the synthesis of this compound.

G start Problem: Low Yield of This compound check_sm Is Starting Material Consumed? (Check by TLC/HPLC) start->check_sm incomplete_rxn Cause: Incomplete Reaction check_sm->incomplete_rxn No check_byproducts Are Byproducts Observed? (Check by MS/NMR) check_sm->check_byproducts Yes sol_chlorination Solution: - Ensure anhydrous conditions - Add catalyst (e.g., N,N-dimethylaniline) - Increase reaction time/temp incomplete_rxn->sol_chlorination side_rxn Cause: Side Reactions check_byproducts->side_rxn Yes purification_loss Cause: Purification Losses check_byproducts->purification_loss No oxidation Sub-Cause: Oxidation (M+16 peak in MS) side_rxn->oxidation hydrolysis Sub-Cause: Hydrolysis (Presence of -OH groups) side_rxn->hydrolysis sol_oxidation Solution: - Use inert (N₂/Ar) atmosphere - Use peroxide-free solvents oxidation->sol_oxidation sol_hydrolysis Solution: - Use strict anhydrous conditions - Careful quenching at low temp hydrolysis->sol_hydrolysis sol_purification Solution: - Optimize extraction solvent/volume - Back-extract aqueous layers - Optimize recrystallization solvent

Caption: Troubleshooting workflow for low-yield synthesis.

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the most common starting materials for synthesizing substituted 2-(methylthio)pyrimidines? Thiobarbituric acid and its derivatives are very common and cost-effective starting materials.[3][7] They provide the core pyrimidine structure which can then be functionalized. Another common starting point is 4,6-dichloro-2-(methylthio)pyrimidine, which is commercially available and serves as a versatile intermediate for various substitutions.

  • FAQ 2: What is the specific role of N,N-dimethylaniline when used with POCl₃? N,N-dimethylaniline acts as a nucleophilic catalyst. It reacts with phosphorus oxychloride to form a more reactive phosphonium intermediate. This intermediate is more susceptible to attack by the hydroxyl/oxo group of the pyrimidine precursor, thereby accelerating the rate of the chlorination reaction.[4]

  • FAQ 3: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃) and dimethyl sulfate? Both reagents are highly toxic and corrosive.

    • Phosphorus Oxychloride (POCl₃): It reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. Ensure a quenching agent (like a bucket of ice) is readily available.

    • Dimethyl Sulfate: It is a potent alkylating agent and is carcinogenic. It can be absorbed through the skin. All manipulations should be performed in a fume hood, and heavy-duty gloves should be worn. Any contaminated materials should be quenched with an ammonia solution.

References

Avoiding side reactions with 5-Chloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve desired outcomes and troubleshoot unexpected results.

Understanding the Reactivity of this compound

This compound is a highly functionalized pyrimidine ring, offering multiple reaction sites. Its reactivity is primarily governed by the electronic properties of its substituents. The chlorine atom at the 5-position is a strong electron-withdrawing group, which activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr)[1]. This makes the carbon atoms of the pyrimidine ring, particularly at the 2-, 4-, and 6-positions, more electrophilic and susceptible to attack by nucleophiles[1].

The molecule has two potential leaving groups for SNAr reactions: the chloro group at C5 and the methylthio group at C2. Additionally, the methylthio group itself can be a site of reaction, namely oxidation. Understanding the interplay of these reactive sites is crucial for controlling reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter in a question-and-answer format, providing both mechanistic explanations and practical, field-proven solutions.

FAQ 1: I am attempting a nucleophilic aromatic substitution (SNAr) with an amine, but I am getting a low yield of the desired product where the amine displaces the chlorine atom. What could be the issue?

Answer:

A low yield in the SNAr reaction with this compound can stem from several factors related to reaction conditions and the nature of the nucleophile.

Causality:

The SNAr reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate[2]. The stability of this complex and the rate of the reaction are influenced by the nucleophilicity of the amine, the solvent, the temperature, and the presence of a suitable base.

Troubleshooting Steps:

  • Assess Nucleophilicity: Primary and secondary aliphatic amines are generally more nucleophilic than aromatic amines. If you are using a weakly nucleophilic amine, more forcing conditions may be necessary.

  • Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they can stabilize the charged Meisenheimer complex and solvate the cation of the base, thus increasing the effective nucleophilicity of the amine[1].

  • Role of Base: A non-nucleophilic base is often required to deprotonate the amine, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).

  • Temperature Optimization: Heating the reaction is typically necessary to overcome the activation energy barrier. A temperature range of 80-150 °C is common for these reactions[1]. If you are not seeing any product formation at a lower temperature, a gradual increase in temperature is recommended.

Recommended Protocol for SNAr with an Amine:

ParameterRecommended ConditionRationale
Solvent DMF or DMSOStabilizes the Meisenheimer complex.
Nucleophile 1.2 equivalents of the amineA slight excess ensures complete consumption of the starting material.
Base 1.5-2.0 equivalents of K₂CO₃ or DIPEANeutralizes the generated HCl and can enhance amine nucleophilicity.
Temperature 80-120 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (Nitrogen or Argon)Prevents potential side reactions with atmospheric moisture and oxygen.
FAQ 2: My reaction is producing a mixture of products. It seems my nucleophile is displacing the methylthio group instead of the intended chloro group. How can I improve the selectivity?

Answer:

Achieving regioselectivity in the substitution reaction is a common challenge. While the chloro group is generally the more labile leaving group on an electron-deficient pyrimidine ring, certain conditions and nucleophiles can lead to the displacement of the methylthio group.

Causality:

The relative leaving group ability of chloride versus methylthiolate is dependent on the stability of the anion formed and the specific reaction conditions. In some cases, particularly with "soft" nucleophiles, attack at the C2 position leading to the displacement of the methylthio group can be competitive[3]. The electronic landscape of the pyrimidine ring can also be altered by the reaction conditions and the initial nucleophilic attack, potentially making the methylthio group more labile in a subsequent step.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Kinetic control at lower temperatures may favor the substitution of the more reactive chloro group.

  • Choice of Nucleophile: "Hard" nucleophiles (e.g., alkoxides, primary amines) tend to favor substitution at the more electron-deficient positions, which is typically where the chloro group is located. "Soft" nucleophiles (e.g., thiolates, cyanide) might show less selectivity[3].

  • Avoid Excess Strong Base: While a base is often necessary, a large excess of a very strong base could potentially lead to side reactions or alter the intended selectivity.

FAQ 3: I am observing a significant amount of a byproduct that appears to be the dehalogenated pyrimidine (2-(methylthio)pyrimidine). How can I prevent this?

Answer:

The formation of a dehalogenated product is a known side reaction for aryl chlorides, particularly under conditions that favor reduction.

Causality:

Dehalogenation, or hydrodehalogenation, is often catalyzed by transition metals, especially palladium[4][5]. If your reaction involves a palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), this can be a significant competing pathway. The mechanism typically involves oxidative addition of the aryl chloride to a low-valent palladium species, followed by reaction with a hydride source and reductive elimination[6]. Hydride sources can be intentionally added (e.g., formic acid, silanes) or can be generated in situ from solvents like ethanol or from certain bases.

Troubleshooting Steps to Avoid Dehalogenation:

  • Scrutinize for Trace Metal Contamination: If you are not intentionally running a metal-catalyzed reaction, ensure your reagents and glassware are free from trace palladium or other transition metal contaminants.

  • Avoid Hydride Sources:

    • Solvent Choice: When running palladium-catalyzed reactions, avoid alcoholic solvents that can act as hydride donors. Toluene, dioxane, or DMF are generally safer choices.

    • Base Selection: Use bases that are less likely to generate hydrides. Carbonates (K₂CO₃, Cs₂CO₃) are often preferred over alkoxides or formates if dehalogenation is a concern.

  • Optimize Ligands in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the choice of ligand can influence the relative rates of the desired coupling versus dehalogenation. Ligands that promote rapid reductive elimination of the desired product can minimize the lifetime of intermediates that could lead to dehalogenation.

  • Control Reaction Temperature: Higher temperatures can sometimes favor dehalogenation[7]. Running the reaction at the lowest effective temperature can help to suppress this side reaction.

FAQ 4: I am trying to perform a reaction at a different position on the molecule, but I am getting unwanted oxidation of the methylthio group to a sulfoxide or sulfone. How do I prevent this?

Answer:

The sulfur atom in the methylthio group is susceptible to oxidation, and this can be an unintended side reaction if not carefully controlled.

Causality:

The lone pair of electrons on the sulfur atom makes it nucleophilic and prone to attack by electrophilic oxidizing agents. Common laboratory reagents, including some that might not be immediately obvious as oxidants, can cause this transformation. Over-oxidation to the sulfone is also a common issue when the sulfoxide is the desired product[8][9].

Preventative Measures:

  • Reagent Purity: Ensure that your reagents and solvents are free from peroxide impurities, which can form in ethers like THF upon storage in the presence of air and light.

  • Inert Atmosphere: Running reactions under an inert atmosphere (nitrogen or argon) can prevent air oxidation, which can be promoted by trace metals or light.

  • Avoid Strong Oxidizing Agents: Be mindful of the reagents being used. If your reaction requires an electrophile, ensure it does not also have oxidizing properties.

  • Temperature Control: Oxidation reactions are often exothermic. Maintaining a low temperature during the addition of reagents can help to control the reaction rate and prevent over-oxidation.

FAQ 5: I want to selectively oxidize the methylthio group to the corresponding sulfoxide, but I am getting a mixture of the sulfoxide and the sulfone. How can I improve the selectivity for the sulfoxide?

Answer:

Selective oxidation of a sulfide to a sulfoxide without over-oxidation to the sulfone is a common synthetic challenge.

Causality:

The sulfoxide product is also susceptible to oxidation, often at a rate comparable to or faster than the starting sulfide, leading to the formation of the sulfone[10]. Achieving high selectivity for the sulfoxide requires careful control of the reaction conditions and stoichiometry of the oxidant.

Strategies for Selective Sulfoxide Formation:

  • Stoichiometric Control of the Oxidant: Use of approximately one equivalent of the oxidizing agent is crucial. A slight sub-stoichiometric amount (e.g., 0.95 equivalents) may be beneficial to avoid over-oxidation, accepting a slightly lower conversion of the starting material.

  • Choice of Oxidizing Agent:

    • Hydrogen Peroxide (H₂O₂): This is a "green" and effective oxidant. Using H₂O₂ in a solvent like glacial acetic acid at room temperature can provide good selectivity for the sulfoxide[11][12].

    • meta-Chloroperoxybenzoic Acid (m-CPBA): A common and effective oxidant. Careful, slow addition of a solution of m-CPBA at low temperatures (e.g., 0 °C or -78 °C) can favor sulfoxide formation.

  • Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the sulfoxide product.

Recommended Protocol for Selective Oxidation to Sulfoxide:

ParameterRecommended ConditionRationale
Oxidant 1.0 - 1.1 equivalents of 30% H₂O₂ or m-CPBAPrecise stoichiometry is key to preventing over-oxidation.
Solvent Glacial Acetic Acid (for H₂O₂) or Dichloromethane (for m-CPBA)Provides good solubility and reaction medium.
Temperature 0 °C to Room TemperatureLower temperatures slow down the reaction, allowing for better control.
Addition Slow, dropwise addition of the oxidantPrevents localized high concentrations of the oxidant, which can lead to over-oxidation.
Monitoring TLC or LC-MSAllows for timely quenching of the reaction upon completion.

Visualizing Reaction Pathways

To further aid in understanding the potential reaction pathways and troubleshooting, the following diagrams illustrate the key transformations of this compound.

This compound This compound SNAr_Cl SNAr at C5 (Cl displacement) This compound->SNAr_Cl Nu- SNAr_SMe SNAr at C2 (SMe displacement) This compound->SNAr_SMe Nu- Dehalogenation Dehalogenation This compound->Dehalogenation [H] Oxidation_SO Oxidation to Sulfoxide This compound->Oxidation_SO [O] 5-Nu-2-(methylthio)pyrimidine 5-Substituted Product SNAr_Cl->5-Nu-2-(methylthio)pyrimidine 5-Chloro-2-Nu-pyrimidine 2-Substituted Product SNAr_SMe->5-Chloro-2-Nu-pyrimidine 2-(methylthio)pyrimidine Dehalogenated Product Dehalogenation->2-(methylthio)pyrimidine 5-Chloro-2-(methylsulfinyl)pyrimidine Sulfoxide Product Oxidation_SO->5-Chloro-2-(methylsulfinyl)pyrimidine Oxidation_SO2 Oxidation to Sulfone 5-Chloro-2-(methylsulfonyl)pyrimidine Sulfone Product Oxidation_SO2->5-Chloro-2-(methylsulfonyl)pyrimidine 5-Chloro-2-(methylsulfinyl)pyrimidine->Oxidation_SO2 [O]

Caption: Potential reaction pathways of this compound.

start Low Yield in SNAr? q1 Is the amine nucleophilic enough? start->q1 a1_yes Yes q1->a1_yes a1_no No (e.g., aniline) q1->a1_no q2 Is a polar aprotic solvent being used? (e.g., DMF, DMSO) a1_yes->q2 sol_more_forcing Use more forcing conditions (higher temp, longer time). a1_no->sol_more_forcing a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is a suitable base present? (e.g., K2CO3, DIPEA) a2_yes->q3 sol_change_solvent Switch to DMF or DMSO. a2_no->sol_change_solvent a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the temperature high enough? (80-150 °C) a3_yes->q4 sol_add_base Add a non-nucleophilic base. a3_no->sol_add_base a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol_consult Consult literature for similar substrates. a4_yes->sol_consult sol_increase_temp Consider increasing temperature and reaction time. a4_no->sol_increase_temp

Caption: Troubleshooting workflow for low yield in SNAr reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Chloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 5-Chloro-2-(methylthio)pyrimidine. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges in the synthesis of complex molecules.

Introduction to the Substrate: this compound

This compound is a key heterocyclic building block in medicinal chemistry. The pyrimidine core is a common motif in a wide range of pharmaceuticals. The substituents at the 2 and 5 positions present unique challenges and opportunities for cross-coupling reactions. The chloro group at the 5-position serves as the primary electrophilic site for palladium-catalyzed cross-coupling. The methylthio group at the 2-position is an electron-donating group that can influence the electronic properties of the pyrimidine ring and may also participate in certain reactions. Understanding the interplay of these substituents is crucial for successful catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during cross-coupling reactions with this compound.

Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the likely causes and how can I troubleshoot this?

A1: Low yields in Suzuki-Miyaura couplings with this substrate often stem from a few key factors. The primary challenges are related to catalyst selection, the nature of the leaving group, and potential catalyst inhibition.

  • Sub-optimal Catalyst System: The C-Cl bond in this compound is relatively unreactive compared to C-Br or C-I bonds. Therefore, a highly active catalyst system is required.

    • Recommendation: For this substrate, traditional catalysts like Pd(PPh₃)₄ may not be sufficient.[1] Consider using more electron-rich and bulky phosphine ligands that promote the oxidative addition step. Ligands such as XPhos, SPhos, or RuPhos, in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are often more effective for aryl chlorides.[2] A good starting point would be Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%).[2]

  • The 2-(Methylthio) Group as a Potential Leaving Group: While the C-Cl bond is the intended reaction site, the 2-(methylthio) group can be a poor leaving group in Suzuki couplings. For more efficient reactions, it is often beneficial to oxidize the methylthio group to a better leaving group, such as a methylsulfonyl (-SO₂CH₃) group.[3]

    • Recommendation: If you continue to see low yields, consider a two-step process where you first oxidize the 2-(methylthio)pyrimidine to the corresponding sulfone, followed by the Suzuki coupling.

  • Inappropriate Base and Solvent Selection: The choice of base and solvent is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

    • Recommendation: Stronger, non-nucleophilic bases are often required for challenging couplings. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally good choices.[2] A mixture of an aprotic solvent like 1,4-dioxane with water (e.g., 4:1 v/v) is a common and effective solvent system.[2]

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.

    • Recommendation: The use of bulky ligands, as mentioned earlier, can help shield the palladium center and mitigate this deactivation pathway. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation of the active Pd(0) catalyst.

Q2: I am attempting a Buchwald-Hartwig amination with this compound and observing significant side products. What are they and how can I improve selectivity?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[4] When working with this compound, side reactions can be a challenge.

  • Common Side Products:

    • Hydrodechlorination: Replacement of the chloro group with a hydrogen atom.

    • Homocoupling of the amine: Formation of a hydrazine derivative.

    • Reaction at the 2-position: While less likely, highly nucleophilic amines under harsh conditions could potentially displace the methylthio group.

  • Troubleshooting Strategies for Selectivity:

    • Catalyst and Ligand Choice: Similar to Suzuki coupling, bulky, electron-rich ligands are crucial. For Buchwald-Hartwig aminations, ligands like BINAP, XPhos, or Josiphos are often effective in combination with a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂.[2] A good starting point is Pd₂(dba)₃ (2 mol%) with BINAP (3 mol%).[2]

    • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is a common choice for Buchwald-Hartwig aminations.[2]

    • Reaction Temperature: The reaction temperature needs to be carefully optimized. It should be high enough to promote the desired C-N coupling but not so high as to cause catalyst decomposition or promote side reactions. A temperature screen from 80°C to 120°C is recommended.

    • Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent catalyst deactivation.

Q3: What are the recommended starting conditions for a Sonogashira coupling with this compound?

A3: The Sonogashira coupling is used to form C-C triple bonds with terminal alkynes.[5] For this compound, the following conditions can serve as a good starting point. A study on a similar substrate, 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine, demonstrated successful Sonogashira couplings.[6]

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically used.[5]

    • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂ (2 mol%).[2]

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) (5-10 mol%).[2]

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used.[2]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is a good choice.[2]

  • Temperature: Reactions are typically run at elevated temperatures, for instance, 80°C.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific boronic acids.

  • Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[2]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.[2]

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific amines.

  • Preparation: In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) in an oven-dried Schlenk tube.[2]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.[2]

  • Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary

Coupling ReactionRecommended Catalyst SystemRecommended BaseRecommended SolventTypical Temperature
Suzuki-Miyaura Pd₂(dba)₃ / XPhos[2]K₃PO₄[2]1,4-Dioxane / H₂O (4:1)[2]100°C[2]
Buchwald-Hartwig Pd₂(dba)₃ / BINAP[2]NaOt-Bu[2]Toluene[2]80-110°C[2]
Sonogashira Pd(PPh₃)₄ / CuI[2]Et₃N or DIPEA[2]DMF[2]80°C[6]

Visual Diagrams

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-Cl PdII Ar-Pd(II)L2-Cl OA->PdII Trans Transmetalation PdII->Trans PdII_R Ar-Pd(II)L2-R' Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-R' RE->Product Substrate This compound Substrate->OA Boronic_Acid R'-B(OH)2 + Base Boronic_Acid->Trans

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow Start Low or No Yield in Cross-Coupling Check_Catalyst Is the catalyst system appropriate for C-Cl activation? Start->Check_Catalyst Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst Yes No_Catalyst No: Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos) Check_Catalyst->No_Catalyst No Check_Base Is the base strong enough? Yes_Catalyst->Check_Base Yes_Base Yes Check_Base->Yes_Base Yes No_Base No: Use stronger bases (e.g., K3PO4, Cs2CO3, NaOtBu) Check_Base->No_Base No Check_Temp Is the reaction temperature optimized? Yes_Base->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No: Perform a temperature screen (e.g., 80-120°C) Check_Temp->No_Temp No Check_Inert Is the reaction under a strictly inert atmosphere? Yes_Temp->Check_Inert Yes_Inert Yes Check_Inert->Yes_Inert Yes No_Inert No: Improve degassing and inert gas blanketing Check_Inert->No_Inert No Consider_Oxidation For Suzuki: Consider oxidizing the 2-(methylthio) group to a sulfone Yes_Inert->Consider_Oxidation

Caption: A decision tree to guide troubleshooting for low-yield cross-coupling reactions.

References

Technical Support Center: Managing the Reactivity of 5-Chloro-2-(methylthio)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-(methylthio)pyrimidine. This guide is designed to provide in-depth technical assistance and troubleshoot common issues encountered during the manipulation of this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the success of your experiments.

Understanding the Reactivity Landscape

This compound is a valuable reagent in medicinal chemistry due to its dual reactivity. The pyrimidine core is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing chloro group at the 5-position.[1] This electronic effect enhances the electrophilicity of the carbon atoms in the pyrimidine ring, particularly at the 2- and 4-positions, making them susceptible to nucleophilic attack.[1] The methylthio group at the 2-position serves as a good leaving group, which can be further activated by oxidation to the corresponding sulfoxide or sulfone. This strategic positioning of functional groups allows for a wide range of chemical transformations, making it a cornerstone in the synthesis of complex heterocyclic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific questions and common problems encountered when working with this compound.

Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 1: I am getting low to no yield in my SNAr reaction with an amine nucleophile. What could be the issue?

Answer:

Low yields in SNAr reactions with this compound can stem from several factors. The primary determinant of reactivity is the electronic nature of the substituent at the 5-position.[1] The chloro group is electron-withdrawing and activates the ring for such reactions.[1] However, if your nucleophile is weak or sterically hindered, the reaction may require more forcing conditions.

Troubleshooting Steps:

  • Increase Reaction Temperature: These reactions are often conducted at elevated temperatures, typically between 80 to 150 °C in a high-boiling polar aprotic solvent like DMF or DMSO.[1]

  • Solvent Choice: Ensure your solvent is anhydrous and polar aprotic. Solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cationic intermediate and accelerate the reaction.

  • Base Addition: For amine nucleophiles, the addition of a non-nucleophilic base (e.g., DIPEA, K₂CO₃) can be beneficial to neutralize the methanethiol byproduct and any generated acid, which could protonate your amine nucleophile and render it unreactive.

  • Activate the Leaving Group: If optimizing conditions doesn't improve the yield, consider oxidizing the methylthio group to a methylsulfonyl group (-SO₂CH₃). The methylsulfonyl group is a much better leaving group, significantly enhancing the substrate's reactivity towards nucleophilic attack.

Question 2: I am observing an unexpected side product in my SNAr reaction where the methylthio group is displaced instead of the chloro group. Why is this happening?

Answer:

While the chloro group at the 5-position primarily activates the ring, the methylthio group at the 2-position is a viable leaving group in its own right. In some cases, particularly with soft nucleophiles, direct displacement of the methylthio group can occur. For instance, treatment of a similar compound, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, with sodium cyanide led to the displacement of the methylthio group.[2]

Mitigation Strategies:

  • Choice of Nucleophile: Harder nucleophiles (e.g., amines, alkoxides) are more likely to displace the methylthio group as intended. Softer nucleophiles (e.g., thiolates, cyanide) might show competitive displacement.

  • Reaction Conditions: Carefully screen reaction temperatures and times. At higher temperatures, selectivity may decrease.

  • Oxidation to Sulfone: To ensure regioselective displacement at the 2-position, oxidizing the methylthio group to the much more labile methylsulfonyl group is the most reliable strategy.

Decision Workflow for SNAr Reactions

start Start SNAr Reaction low_yield Low or No Yield? start->low_yield increase_temp Increase Temperature (80-150 °C) low_yield->increase_temp Yes success Successful Reaction low_yield->success No check_solvent Use Anhydrous Polar Aprotic Solvent (DMF, DMSO) increase_temp->check_solvent add_base Add Non-Nucleophilic Base (e.g., DIPEA) check_solvent->add_base oxidize Oxidize -SCH₃ to -SO₂CH₃ add_base->oxidize Still low yield oxidize->success side_product Side Product Formation? (-SCH₃ displaced) success->side_product side_product->success No check_nucleophile Evaluate Nucleophile (Hard vs. Soft) side_product->check_nucleophile Yes check_nucleophile->oxidize

Caption: Troubleshooting workflow for SNAr reactions.

Section 2: Oxidation of the Methylthio Group

Question 3: My oxidation of the methylthio group to the methylsulfonyl group is incomplete or I am seeing over-oxidation. How can I improve this?

Answer:

The oxidation of sulfides to sulfones is a common transformation, but achieving high chemoselectivity can be challenging. Incomplete oxidation results in a mixture of starting material, the intermediate sulfoxide, and the desired sulfone, which can be difficult to separate. Over-oxidation is less common for this substrate but can occur with very harsh oxidants.

Common Oxidizing Agents and Conditions:

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
m-CPBA2.2 equivalents, DCM, 0 °C to rtGenerally clean and high-yielding.[3]Can be shock-sensitive, purification can be tricky.
Hydrogen Peroxide (H₂O₂) with a catalyste.g., Ammonium molybdate, EtOH, 0 °C to rtCost-effective and environmentally benign.Requires careful control of temperature and stoichiometry.
Oxone®MeOH/H₂O, 0 °C to rtEasy to handle solid, good for large scale.Can be acidic, may not be suitable for acid-labile substrates.

Troubleshooting Steps:

  • Stoichiometry: Ensure you are using at least 2 equivalents of the oxidizing agent for the conversion to the sulfone. For incomplete reactions, a slight excess (e.g., 2.2-2.5 equivalents) may be necessary.

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help to control the exotherm and prevent side reactions.

  • Monitoring the Reaction: Use TLC or LC-MS to monitor the reaction progress. The sulfoxide and sulfone will have different polarities than the starting sulfide.

  • Purification: Purification of the resulting sulfone can sometimes be challenging. Recrystallization is often an effective method. If column chromatography is necessary, a gradient elution may be required to separate the sulfone from any remaining sulfoxide.

Reaction Pathway for Oxidation and Subsequent SNAr

start This compound sulfoxide 5-Chloro-2-(methylsulfinyl)pyrimidine start->sulfoxide [O] (1 eq) sulfone 5-Chloro-2-(methylsulfonyl)pyrimidine sulfoxide->sulfone [O] (1 eq) product 2-Substituted-5-chloropyrimidine sulfone->product Nu:⁻

Caption: Oxidation and subsequent nucleophilic substitution.

Section 3: General Troubleshooting

Question 4: I am observing decomposition of my starting material or product during work-up. What are the likely causes?

Answer:

Pyrimidine derivatives can be susceptible to hydrolysis under strongly acidic or basic conditions.[4] The work-up procedure should be carefully considered to avoid degradation.

Preventative Measures:

  • Aqueous Work-up: When performing an aqueous work-up, use neutral or mildly acidic/basic solutions (e.g., saturated sodium bicarbonate, dilute citric acid). Avoid prolonged exposure to strong acids or bases.

  • Temperature: Perform extractions and washes at room temperature or below.

  • Inert Atmosphere: For sensitive substrates or products, conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Experimental Protocols

Protocol 1: Oxidation of this compound to 5-Chloro-2-(methylsulfonyl)pyrimidine

This protocol is a general guideline and may require optimization for specific scales.

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (2.2 eq) portion-wise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and the intermediate sulfoxide.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of 5-Chloro-2-(methylsulfonyl)pyrimidine with a primary or secondary amine.

Materials:

  • 5-Chloro-2-(methylsulfonyl)pyrimidine

  • Amine nucleophile (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-Chloro-2-(methylsulfonyl)pyrimidine (1.0 eq) in anhydrous DMF, add the amine nucleophile (1.2 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF.

  • Wash the organic layer with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

References

Validation & Comparative

Reactivity Showdown: A Comparative Guide to 5-Chloro- vs. 5-Bromo-2-(methylthio)pyrimidine for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of medicinal chemistry and drug development, pyrimidine scaffolds are a cornerstone, forming the structural basis for a multitude of therapeutic agents. Among the vast array of functionalized pyrimidines, 5-halo-2-(methylthio)pyrimidines stand out as exceptionally versatile building blocks. However, the seemingly subtle choice between a chloro or bromo substituent at the 5-position can have profound implications for synthetic outcomes. This guide offers a detailed, evidence-based comparison of the reactivity profiles of 5-Chloro-2-(methylthio)pyrimidine and 5-Bromo-2-(methylthio)pyrimidine, designed to equip researchers, scientists, and drug development professionals with the insights needed to design more efficient and robust synthetic routes.

The Decisive Factor: Unpacking the Carbon-Halogen Bond

The fundamental differences in reactivity between these two compounds are rooted in the intrinsic properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is inherently longer and weaker than the Carbon-Chlorine (C-Cl) bond.[1][2] This lower bond dissociation energy means less energy is required to cleave the C-Br bond, a critical factor in many reaction mechanisms.[2] Furthermore, the greater size and polarizability of bromine make it a more effective leaving group and facilitate interactions with metal catalysts.[2] These core principles dictate the divergent behaviors of our two subject molecules in key synthetic transformations.

Comparative Reactivity in Essential Synthetic Transformations

The strategic selection between the chloro and bromo analogue is most critical when considering the major classes of synthetic reactions used to elaborate the pyrimidine core.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)

This class of reactions is arguably the most powerful tool for C-C bond formation in modern organic synthesis. The catalytic cycle's success hinges on the initial, and often rate-limiting, oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.[1][2]

Verdict: 5-Bromo-2-(methylthio)pyrimidine is significantly more reactive.

The weaker C-Br bond undergoes oxidative addition far more readily than the stronger C-Cl bond.[1][2] This enhanced reactivity translates into tangible synthetic advantages: milder reaction conditions (lower temperatures), reduced catalyst loading, shorter reaction times, and often, substantially higher yields. While recent advancements in ligand design have made the coupling of aryl chlorides more feasible, bromides remain the more reliable and reactive partners.[2] The general reactivity trend for halogens in these reactions is well-established: I > Br > Cl.[3]

Illustrative Data: Suzuki-Miyaura Coupling

SubstrateCatalyst (mol%)BaseTemperature (°C)Time (h)Typical Yield (%)
This compound Pd(dppf)Cl₂ (5%)K₃PO₄1101640-60%
5-Bromo-2-(methylthio)pyrimidine Pd(PPh₃)₄ (3%)K₂CO₃854>90%
Note: This table presents representative data synthesized from established chemical principles to illustrate the typical performance differences.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-2-(methylthio)pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (4:1 ratio).

  • Stir the mixture and heat to 80-90°C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-2-(methylthio)pyrimidine.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAAr)

In SNAAr, a nucleophile attacks the electron-deficient pyrimidine ring, displacing the halide. The reactivity here is governed by two opposing factors: the activation of the ring by the electron-withdrawing halide and the leaving group ability of that halide.

Verdict: Generally, 5-Bromo-2-(methylthio)pyrimidine is more reactive, but the difference is less pronounced.

The greater electronegativity of chlorine makes the C5 position slightly more electrophilic, which can accelerate the initial nucleophilic attack. However, the reaction often proceeds via a two-step addition-elimination mechanism through a Meisenheimer complex.[4] In many cases, the departure of the leaving group is the rate-determining step, where the superior leaving group ability of bromide gives it a kinetic advantage.[4] The electron-deficient nature of the pyrimidine ring itself strongly activates both halides for SNAAr.[5]

Metal-Halogen Exchange

This transformation, typically using organolithium reagents at low temperatures, converts the C-X bond into a C-Li bond, creating a potent nucleophile for subsequent reaction with an electrophile.

Verdict: 5-Bromo-2-(methylthio)pyrimidine is vastly superior.

The success of this reaction is highly dependent on the ease of the exchange. The weaker and more polarizable C-Br bond undergoes metal-halogen exchange significantly faster and more efficiently than the C-Cl bond. Reactions with the bromo- derivative can often be performed at -78°C, while the chloro- analogue may require higher temperatures or fail to react altogether, leading to undesired side reactions.

Caption: Comparative outcome of metal-halogen exchange.

Summary of Reactivity and Strategic Recommendations

Reaction TypeThis compound5-Bromo-2-(methylthio)pyrimidineControlling Factor & Rationale
Pd Cross-Coupling Less ReactiveHighly Reactive Weaker C-Br bond energy facilitates the rate-limiting oxidative addition step.[1][2]
Nucleophilic Substitution ReactiveGenerally More Reactive Bromide is a better leaving group, often outweighing chlorine's inductive activation.[4]
Metal-Halogen Exchange Poorly ReactiveHighly Reactive The weaker, more polarizable C-Br bond readily undergoes exchange with organolithiums.

For the synthetic chemist engaged in the development of novel therapeutics, efficiency and reliability are paramount. The evidence overwhelmingly supports the selection of 5-Bromo-2-(methylthio)pyrimidine as the more versatile and reactive building block for most applications, particularly for palladium-catalyzed cross-coupling and metal-halogen exchange reactions. Its use facilitates milder conditions, improves yields, and broadens the accessible synthetic landscape.

While this compound is often a more economical starting material, the downstream costs associated with harsher conditions, lower yields, more complex purifications, and potential reaction failures can quickly negate this initial advantage. Therefore, for projects demanding robust and flexible synthetic strategies, the investment in the bromo- derivative is a scientifically sound and strategically advantageous decision.

References

A Comparative Guide to 5-Halopyrimidines in Suzuki Coupling Reactions: From Reactivity to Catalyst Selection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its value lies in its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic rings, often enhancing the pharmacokinetic properties of drug candidates.[1] The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for functionalizing this heterocycle, enabling the formation of crucial carbon-carbon bonds.[2] This guide provides an in-depth comparison of 5-halopyrimidines (where the halogen is Iodine, Bromine, Chlorine, or Fluorine) in Suzuki coupling, offering insights into their relative reactivity, mechanistic underpinnings, and the strategic selection of catalysts to overcome synthetic challenges.

The Decisive Role of the Carbon-Halogen Bond

The success and efficiency of a Suzuki coupling reaction are fundamentally tied to its catalytic cycle, which consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3] For 5-halopyrimidines, the initial oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond is frequently the rate-determining step.[3][4]

The reactivity of the 5-halopyrimidine is therefore inversely correlated with the C-X bond dissociation energy. A weaker bond is easier for the palladium catalyst to break, facilitating a faster reaction. This principle establishes a clear and predictable reactivity trend:

I > Br > Cl > F [4][5]

  • 5-Iodopyrimidines: Possess the weakest C-I bond, making them the most reactive substrates.

  • 5-Bromopyrimidines: Have a slightly stronger C-Br bond but remain highly reactive and are common, reliable substrates.[6]

  • 5-Chloropyrimidines: Feature a significantly stronger C-Cl bond, presenting a considerable challenge that requires specialized, highly active catalyst systems.[7]

  • 5-Fluoropyrimidines: The C-F bond is the strongest, rendering these substrates largely unreactive under standard Suzuki conditions and requiring highly specialized organometallic techniques for activation.[4][8]

While this trend holds true, the electron-deficient nature of the pyrimidine ring does activate the attached halogen towards oxidative addition compared to a corresponding halobenzene.[9][10] This electronic effect makes even challenging substrates like chloropyrimidines viable coupling partners with the right catalytic system.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction. The cycle begins with an active Pd(0) species which undergoes oxidative addition into the C-X bond of the 5-halopyrimidine. Following transmetalation with a boronic acid derivative, the desired biaryl product is formed via reductive elimination, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition halopyrimidine 5-Halo-Pyrimidine (Ar¹-X) halopyrimidine->oxidative_addition pd_intermediate L₂Pd(II)(Ar¹)X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_diaryl L₂Pd(II)(Ar¹)Ar² transmetalation->pd_diaryl boronic_acid Boronic Acid Derivative (Ar²-B(OR)₂) boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product 5-Aryl-Pyrimidine (Ar¹-Ar²) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Performance and Catalyst Selection

The choice of palladium catalyst and ligands is critical and must be tailored to the reactivity of the specific 5-halopyrimidine substrate.

5-Iodo and 5-Bromopyrimidines: The Workhorses

Due to their high reactivity, 5-iodo- and 5-bromopyrimidines are often the substrates of choice for synthetic efficiency. They can be successfully coupled using traditional and widely available palladium catalysts.

  • Typical Catalysts: Standard palladium sources like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient.[11] These systems are generally robust and do not require highly specialized ligands.

  • Reaction Conditions: Couplings typically proceed under mild to moderate temperatures (e.g., 80-100 °C) with common bases such as K₂CO₃ or K₃PO₄.[6][11]

5-Chloropyrimidines: Overcoming the Inertness

The strength of the C-Cl bond necessitates the use of more sophisticated catalyst systems designed to facilitate the challenging oxidative addition step. The revolution in ligand design has been pivotal in making aryl chlorides viable substrates.[12]

  • Advanced Catalysts: The key to success lies in using electron-rich and sterically bulky phosphine ligands.[7][13] These ligands stabilize the Pd(0) center, increasing its electron density and promoting its insertion into the strong C-Cl bond.[14]

  • Recommended Systems: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are highly effective.[7][13] Pre-formed palladacycle precatalysts (e.g., XPhos Pd G2/G3) are often preferred as they are air-stable and provide a reliable source of the active Pd(0) catalyst.[13]

  • Reaction Conditions: Higher temperatures (e.g., 100-120 °C) and stronger bases like K₃PO₄ or Cs₂CO₃ are often required to achieve good yields.[7]

5-Fluoropyrimidines: The Final Frontier

Direct Suzuki coupling via C-F bond activation is exceptionally difficult and rarely employed in routine synthesis. The extreme strength and low polarity of the C-F bond make oxidative addition to palladium thermodynamically and kinetically unfavorable. While specialized nickel-catalyzed methods have shown promise for activating C-F bonds in some contexts, these are not yet standard protocols for pyrimidine chemistry.[8] For practical purposes, 5-fluoropyrimidines are generally considered inert to standard Suzuki coupling conditions.[4]

Data-Driven Comparison of Reaction Conditions

The following table summarizes typical experimental conditions and expected outcomes for the Suzuki coupling of different 5-halopyrimidines, based on literature data.

5-HalopyrimidineTypical Catalyst SystemTypical BaseSolventTemp (°C)Relative Reactivity & Notes
5-Iodopyrimidine Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene70 - 90Highest. Reactions are often fast and high-yielding with standard catalysts.
5-Bromopyrimidine Pd(PPh₃)₄, Pd(OAc)₂/PPh₃K₃PO₄, K₂CO₃Dioxane/H₂O, DMF80 - 100High. A reliable and very common substrate.[15] May require slightly more forcing conditions than the iodide.
5-Chloropyrimidine Pd₂(dba)₃/XPhos, XPhos Pd G2K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene100 - 120Low. Requires specialized, bulky, electron-rich ligands to facilitate oxidative addition.[7][16]
5-Fluoropyrimidine N/A (Standard Suzuki)N/AN/AN/AInert. Not a viable substrate for standard Pd-catalyzed Suzuki coupling.[4]

Strategic Workflow for Catalyst Selection

Choosing the right experimental approach is crucial for success, especially when dealing with less reactive halopyrimidines. The following decision tree provides a logical workflow for selecting the appropriate catalyst system.

Halopyrimidine_Strategy start Select 5-Halopyrimidine Substrate iodo 5-Iodopyrimidine start->iodo bromo 5-Bromopyrimidine start->bromo chloro 5-Chloropyrimidine start->chloro fluoro 5-Fluoropyrimidine start->fluoro std_cat Standard Catalyst e.g., Pd(PPh₃)₄ PdCl₂(dppf) iodo->std_cat bromo->std_cat adv_cat Advanced Catalyst (Bulky, e⁻-rich ligand) e.g., XPhos Pd G2/G3 chloro->adv_cat no_reaction Inert to Standard Suzuki Consider alternative synthesis fluoro->no_reaction

Caption: Decision workflow for selecting a catalyst based on the 5-halopyrimidine.

General Experimental Protocol: Suzuki Coupling of 5-Bromopyrimidine

This protocol provides a reliable starting point for the Suzuki coupling of 5-bromopyrimidine with a generic arylboronic acid. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials:

  • 5-Bromopyrimidine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add 5-bromopyrimidine, the arylboronic acid, and K₃PO₄.[6]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄.[6]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.[6]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.[6]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Conclusion

The selection of a 5-halopyrimidine for Suzuki coupling is a trade-off between reactivity and the cost or availability of the starting material. While 5-iodo- and 5-bromopyrimidines offer high reactivity and compatibility with standard catalysts, the development of advanced ligands has made the more economical 5-chloropyrimidines highly viable and attractive substrates for large-scale synthesis. Understanding the fundamental principles of C-X bond activation and selecting the appropriate catalyst system are paramount to successfully synthesizing the diverse, functionalized pyrimidines that drive modern drug discovery.

References

A Comparative Guide to Pyrimidine Building Blocks for the Development of GSK3β Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of GSK3β in Cellular Signaling and Disease

Glycogen Synthase Kinase 3β (GSK3β) is a constitutively active serine/threonine kinase that has emerged as a pivotal regulator in a vast array of cellular processes.[1][2] Its activity is modulated by multiple signaling pathways, including those initiated by insulin and Wnt.[1] In the insulin pathway, for instance, activation of Akt leads to the inhibitory phosphorylation of GSK3β at the Ser9 residue.[1] Dysregulation of GSK3β has been implicated in a multitude of pathological conditions, including Alzheimer's disease, bipolar disorder, type 2 diabetes, and various cancers.[3][4] This central role in disease has positioned GSK3β as a high-value therapeutic target for drug discovery.[3]

In the context of Alzheimer's disease, GSK3β is a key player in the hyperphosphorylation of the tau protein, a process that leads to the formation of neurofibrillary tangles, one of the primary hallmarks of the disease.[5][6] Furthermore, GSK3β activity can influence the production of amyloid-beta (Aβ) peptides, which aggregate to form the senile plaques also characteristic of Alzheimer's.[4][5] In cancer, GSK3β's role is more complex, acting as either a tumor promoter or suppressor depending on the cellular context.[7] It is a key component of signaling pathways that regulate cell proliferation, apoptosis, and inflammation, such as the Wnt/β-catenin and NF-κB pathways.[7][8]

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many approved therapeutic agents.[9] Its ability to mimic the adenine ring of ATP makes it an excellent starting point for the design of ATP-competitive kinase inhibitors.[10][11] This guide provides a comparative analysis of various pyrimidine-based building blocks for the development of potent and selective GSK3β inhibitors, supported by experimental data and detailed protocols.

Comparative Analysis of Pyrimidine Scaffolds for GSK3β Inhibition

The versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of inhibitor potency and selectivity.[12] Several classes of pyrimidine derivatives have been investigated as GSK3β inhibitors, with notable examples including pyrazolo[3,4-d]pyrimidines and pyrimidin-4-ones.

Pyrazolo[3,4-d]pyrimidines: A Prominent Scaffold

The pyrazolo[3,4-d]pyrimidine core is an isostere of adenine and has proven to be a highly effective scaffold for developing kinase inhibitors.[13] This structural similarity allows it to effectively occupy the ATP-binding pocket of GSK3β.[13]

Structure-Activity Relationship (SAR) Insights:

  • Hinge Binding: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase, particularly with the backbone of Val135.[8]

  • Substitutions at the N1 and C4 Positions: Modifications at these positions can significantly impact potency and selectivity. For example, linking aromatic ring systems to the pyrazolopyrimidine core through various linkers has been a successful strategy.[14]

  • Exploiting the Ribose Pocket: Substituents that can occupy the ribose-binding pocket can enhance binding affinity.

A study on novel pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds with a hydrazide linker and a 2,3-dihydroxy phenyl aromatic ring exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values for GSK3β inhibition as low as 0.17 µM.[14] Molecular docking studies of other pyrazolo[3,4-d]pyrimidine series have confirmed their binding mode in the ATP pocket, interacting with key amino acids in the hinge region.[15]

Pyrimidin-4-ones: An Alternative with Promise

The pyrimidin-4-one scaffold offers another promising avenue for the development of GSK3β inhibitors. A recent study detailed the synthesis of novel amide conjugates based on a pyrimidin-4-one core.[16]

SAR Insights:

  • Amide Conjugation: The introduction of various aromatic, heteroaromatic, or secondary cyclic amines via an amide linkage was explored.

  • Key Interactions: The most potent compound in the series, compound (4i), which featured a specific substitution pattern, exhibited a GSK3β IC50 value of 71 nM.[16]

  • Docking Studies: Molecular docking revealed that this compound established multiple hydrogen bonds and π-cation interactions with key residues in the GSK3β active site.[16]

Data Summary: A Head-to-Head Comparison
ScaffoldKey Structural FeaturesReported GSK3β IC50 RangeReference
Pyrazolo[3,4-d]pyrimidineIsostere of adenine, hinge-binding pyrimidine nitrogens0.17 - 1.01 µM[14]
Pyrazolo[3,4-d]pyrimidineDual CDK2/GSK3β inhibitors0.160 - 0.317 µM (for lead compounds)[15]
Pyrimidin-4-oneAmide conjugates at the C2 position71 nM (for lead compound)[16]

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for key experiments in the evaluation of pyrimidine-based GSK3β inhibitors.

General Synthesis of a Pyrazolo[3,4-d]pyrimidine Scaffold

This protocol describes a general approach for the synthesis of a pyrazolo[3,4-d]pyrimidine core, which can then be further functionalized. Specific reaction conditions may need to be optimized based on the desired final product.

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Pyrimidine Ring Annulation A Ethyl Acetoacetate C 5-methyl-2,4-dihydro-3H-pyrazol-3-one A->C Cyclocondensation B Hydrazine Hydrate B->C D 5-methyl-2,4-dihydro-3H-pyrazol-3-one G Pyranopyrazole Intermediate D->G Knoevenagel Condensation E Substituted Benzaldehyde E->G F Malononitrile F->G H Pyrazolo[3,4-d]pyrimidine Core G->H Ring Transformation (e.g., with Hydrazine) G A Prepare Reagents: - GSK3β Enzyme - Substrate Peptide - ATP - Test Inhibitors B Dispense Inhibitor and GSK3β to Assay Plate A->B C Initiate Kinase Reaction (Add Substrate/ATP) B->C D Incubate at 30°C C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Convert ADP to ATP & Generate Luminescence (Add Kinase Detection Reagent) E->F G Measure Luminescence F->G H Data Analysis: Calculate IC50 G->H

References

Efficacy Deciphered: A Comparative Guide to 5-Chloro-2-(methylthio)pyrimidine Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, renowned for its versatile therapeutic potential.[1] Among its numerous analogs, 5-Chloro-2-(methylthio)pyrimidine has emerged as a particularly promising core structure. The strategic placement of a chloro group at the 5-position and a methylthio group at the 2-position provides a unique electronic and steric landscape, rendering it a privileged scaffold for the development of novel anticancer and antimicrobial agents. This guide offers an in-depth, comparative analysis of the efficacy of various this compound derivatives, supported by experimental data to inform and guide future drug discovery endeavors.

The this compound Core: A Gateway to Potent Bioactivity

The this compound moiety serves as a critical building block in the synthesis of a diverse array of biologically active molecules. The electron-withdrawing nature of the chlorine atom at the C5 position and the potential for the methylthio group at the C2 position to act as a leaving group or participate in key binding interactions make this scaffold highly adaptable for targeted drug design. Our exploration into the efficacy of its derivatives will be categorized by their primary therapeutic applications: anticancer and antimicrobial activities.

Anticancer Efficacy: Targeting the Engines of Malignancy

The fight against cancer has seen significant contributions from pyrimidine-based compounds. Derivatives of this compound have demonstrated notable efficacy, particularly as inhibitors of key kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).

Structure-Activity Relationship (SAR) Insights

The anticancer potential of these derivatives is intricately linked to the nature of the substituents introduced onto the core scaffold. Modifications can dramatically influence the molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy.[1] For instance, the introduction of specific side chains at the C4 position of the pyrimidine ring has been shown to be crucial for potent EGFR inhibition.

Scaffold This compound Core C4_Sub Substituent at C4 (e.g., aminophenyl group) Scaffold->C4_Sub Key for target binding C2_Sub Modification of 2-methylthio group Scaffold->C2_Sub Fine-tunes properties Target Biological Target (e.g., EGFR Kinase) C4_Sub->Target Interaction Activity Anticancer Activity C2_Sub->Activity Modulates efficacy Target->Activity Inhibition leads to A 1. Seed cancer cells in a 96-well plate B 2. Treat with varying concentrations of test compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution and incubate for 4 hours C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G A 1. Prepare serial dilutions of test compounds in a 96-well plate B 2. Inoculate each well with a standardized microbial suspension A->B C 3. Incubate at 37°C for 18-24 hours B->C D 4. Visually inspect for microbial growth C->D E 5. Determine the lowest concentration with no visible growth (MIC) D->E

References

A Senior Application Scientist's Guide to Halogen Reactivity on the Pyrimidine Ring: Chloro vs. Bromo Substituents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel therapeutics and functional materials, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in numerous FDA-approved drugs underscores its importance. The functionalization of this privileged heterocycle often relies on the strategic use of halogenated intermediates, which serve as versatile handles for a variety of transformations.

This guide provides an in-depth, objective comparison of the reactivity of chloro- and bromo-substituted pyrimidines. Moving beyond simple rules of thumb, we will dissect the mechanistic underpinnings that dictate their behavior in key synthetic reactions, supported by experimental data and actionable protocols. Our goal is to empower you, the researcher, to make informed, strategic decisions in your synthetic planning, saving valuable time and resources.

Pillar 1: The Mechanistic Dichotomy of Halopyrimidine Reactivity

The reactivity of a C-X bond on a pyrimidine ring is not absolute; it is context-dependent, governed primarily by the mechanism of the reaction . Two major classes of reactions dominate the landscape: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling: A Story of Bond Strength

In reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the catalytic cycle is typically initiated by the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. This step is often rate-determining.[1] The facility of this insertion is inversely correlated with the C-X bond dissociation energy.

The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). Consequently, the energy barrier for oxidative addition is lower for bromopyrimidines. This translates directly to a general reactivity trend in cross-coupling reactions: I > Br > Cl > F .[1]

This fundamental difference means bromopyrimidines will often react under milder conditions—lower temperatures, shorter reaction times, and with less sophisticated catalysts—compared to their chloro-analogs. Chloropyrimidines, being less reactive, frequently require more advanced catalyst systems, such as those employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, to facilitate the challenging oxidative addition step.[2]

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Steps

The SNAr mechanism is a two-step process: (1) nucleophilic attack on the carbon bearing the halogen, forming a resonance-stabilized negative intermediate (a Meisenheimer complex), and (2) expulsion of the halide to restore aromaticity.[3] The reactivity trend here is more nuanced because either step can be rate-determining.

  • Rate-Determining Attack: If the initial nucleophilic attack is the slow step, the reaction is accelerated by a more electronegative halogen that can better stabilize the forming negative charge through induction. This leads to the classic SNAr reactivity order of F > Cl > Br > I .[3]

  • Rate-Determining Expulsion: If the expulsion of the leaving group is rate-limiting, the trend is governed by the C-X bond strength, favoring the best leaving groups. This inverts the reactivity order to I > Br > Cl > F .[3]

For the electron-deficient pyrimidine ring, nucleophilic attack is highly favorable at the C2, C4, and C6 positions.[4] In many cases with common nucleophiles, the C-Cl and C-Br pyrimidines exhibit comparable reactivity, as the balance between inductive stabilization and leaving group ability is closely matched. However, the positional isomers play a crucial role, with the C4 position generally being the most activated and susceptible to substitution.[5]

Pillar 2: Head-to-Head Comparison in Key Transformations

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is indispensable for constructing biaryl and heteroaryl-aryl motifs. The superior reactivity of bromopyrimidines is most pronounced in this transformation.

Feature2-Bromopyrimidine2-ChloropyrimidineRationale & Causality
Catalyst System Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃/P(t-Bu)₃, NHC-Pd G3The weaker C-Br bond allows for oxidative addition with less active, traditional Pd(0) catalysts. The stronger C-Cl bond requires more electron-rich, bulky ligands to promote the difficult oxidative addition step.[2][6]
Typical Temp. 70-90 °C100-120 °C (or Microwave)Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage. Microwave irradiation can significantly shorten reaction times for less reactive chlorides.[7]
Base K₂CO₃, K₃PO₄K₃PO₄, KFStronger bases are often paired with more robust catalysts for challenging substrates.[8]
Typical Yield Good to ExcellentModerate to GoodThe more facile reaction with bromopyrimidines generally leads to higher efficiency and fewer side reactions like catalyst deactivation or protodeboronation.[9]

Protocol 1: Suzuki Coupling of 2-Bromopyrimidine (Conventional Heating)

This protocol is adapted for a standard, more reactive bromopyrimidine substrate.

  • Inert Atmosphere: To a dry Schlenk flask, add the 2-bromopyrimidine (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane (6 mL) and water (1.5 mL).[10]

  • Reaction: Stir the mixture under a positive pressure of inert gas and heat to 80 °C for 18-22 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2x10 mL) and brine (1x10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 2: Suzuki Coupling of 2-Chloropyrimidine (Microwave-Assisted)

This protocol employs more forcing conditions and an optimized catalyst loading suitable for the less reactive chloropyrimidine.[7]

  • Vessel Preparation: To a microwave reactor vessel, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.5 mmol, 1.0 equiv.), and K₂CO₃ (1.5 mmol, 3.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%). Note: Even with a common catalyst, microwave conditions can drive the reaction, though specialized catalysts are often better.[7]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Reaction: Seal the vessel and stir the reaction mixture in a microwave reactor at 100 °C for 15 minutes.[7]

  • Work-up & Purification: After cooling, extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, concentrate, and purify via column chromatography.

Suzuki_Cycle cluster_product pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition transmetal Ar-Pd(II)L₂(R) pd2_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Ar-R substrate Ar-X substrate->pd2_complex boronic R-B(OR)₂ boronic->transmetal base Base base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Workflow cluster_bromo Bromopyrimidine (Higher Reactivity) cluster_chloro Chloropyrimidine (Lower Reactivity) b_start Combine Reagents & Pd(PPh₃)₄ b_react Conventional Heat (e.g., 80 °C, 18h) b_start->b_react b_end Workup & Purify b_react->b_end c_start Combine Reagents & Specialized Catalyst/Higher Loading c_react Microwave Heat (e.g., 100 °C, 15 min) c_start->c_react c_end Workup & Purify c_react->c_end Buchwald_Hartwig_Cycle cluster_product pd0 Pd(0)L pd2_complex Ar-Pd(II)L(X) pd0->pd2_complex Oxidative Addition amide_complex [Ar-Pd(II)L(NR₂)] pd2_complex->amide_complex Amine Coordination & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR₂ substrate Ar-X substrate->pd2_complex amine HNR₂ amine->amide_complex base Base base->amide_complex Chemoselectivity cluster_br C-Br Amination (Milder Conditions) cluster_cl C-Cl Amination (Forcing Conditions) start 5-Bromo-2-chloropyrimidine react_br Pd Catalyst Standard Ligand ~80-100 °C start->react_br More Reactive Site react_cl Pd Catalyst Bulky Ligand >100 °C start->react_cl Less Reactive Site prod_br 5-Amino-2-chloropyrimidine react_br->prod_br prod_cl 2-Amino-5-bromopyrimidine (If C-Br is blocked or desired) react_cl->prod_cl SNAr_Mechanism start Halopyrimidine meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer Step 1: Attack (Often Rate-Limiting) product Substituted Pyrimidine meisenheimer->product Step 2: Expulsion halide X⁻ meisenheimer->halide nucleophile Nu⁻ nucleophile->meisenheimer

References

The Strategic Advantage of 5-Chloro-2-(methylthio)pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to a Versatile Intermediate

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents. The strategic selection of building blocks for the synthesis of these complex molecules is paramount to achieving efficient, high-yielding, and scalable processes. Among the myriad of pyrimidine-based intermediates, 5-Chloro-2-(methylthio)pyrimidine has emerged as a particularly advantageous precursor. This guide provides an in-depth technical comparison, supported by experimental data, to elucidate the distinct benefits of employing this compound over other alternatives in drug discovery and development.

The Decisive Role of the 5-Chloro Substituent: Enhancing Reactivity

The primary advantage of this compound lies in the electronic properties conferred by the chloro group at the 5-position. Unlike electron-donating groups, such as methoxy (-OCH3), the chloro atom is electron-withdrawing. This fundamental difference profoundly influences the reactivity of the pyrimidine ring, particularly in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyrimidine chemistry for introducing diverse functionalities.[1]

The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the carbon atoms in the pyrimidine ring, especially at the 2- and 4-positions, making them more susceptible to nucleophilic attack.[1] In contrast, an electron-donating group like a methoxy group increases the electron density of the ring, thereby deactivating it towards nucleophilic attack.[1] This heightened reactivity of this compound allows for milder reaction conditions and often leads to higher yields and purities of the desired products.

Comparative Reactivity: A Tale of Two Substituents

While direct side-by-side kinetic studies for a wide range of nucleophiles are dispersed throughout the literature, the principles of physical organic chemistry and available comparative data strongly support the superior reactivity of this compound in SNAr reactions. For instance, in reactions with amine nucleophiles, the chloro-substituted pyrimidine is expected to react significantly faster and more completely than its methoxy-substituted counterpart.

IntermediateNucleophileExpected Relative ReactivityKey Advantage
This compoundAmines, Thiols, AlkoxidesHighFaster reaction rates, milder conditions, higher yields.
5-Methoxy-2-(methylthio)pyrimidineAmines, Thiols, AlkoxidesLowGenerally unreactive under standard SNAr conditions.
5-Bromo-2-(methylthio)pyrimidineAmines, Thiols, AlkoxidesHigh (comparable to chloro)Similar reactivity to chloro, but often more expensive.

This enhanced reactivity is not merely a theoretical advantage; it has practical implications in multi-step syntheses, where efficiency at each step is critical.

Versatility in Cross-Coupling Reactions

Beyond its utility in SNAr reactions, this compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are instrumental in forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures prevalent in many kinase inhibitors and other targeted therapies.

The electron-deficient nature of the pyrimidine ring in this compound facilitates the oxidative addition step in the palladium catalytic cycle, a key step for successful cross-coupling. While the methylthio group itself is not an ideal leaving group for direct Suzuki coupling, it can be readily oxidized to the corresponding sulfone, which is an excellent leaving group. The presence of the 5-chloro substituent further activates the molecule for this transformation.

Applications in the Synthesis of Bioactive Molecules

The advantageous reactivity profile of this compound has led to its widespread use as a key intermediate in the synthesis of a diverse range of biologically active compounds. Notably, it serves as a crucial building block for various kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

For example, derivatives of this compound are utilized in the synthesis of inhibitors for targets such as PCSK9 and TRPV4, highlighting its importance in addressing cardiovascular diseases and pain management, respectively.[2]

Experimental Protocols: A Case Study in Amination

To illustrate the practical application of this compound, a detailed protocol for a high-yield amination reaction is provided below. This protocol is adapted from a patented procedure and demonstrates the efficiency of this intermediate in forming C-N bonds.[3]

Synthesis of 5-chloro-2-(methylthio)pyrimidin-4-amine

  • Materials:

    • This compound

    • Ammonia (in a suitable solvent, e.g., methanol)

    • Pressure-rated reaction vessel

  • Procedure:

    • To a pressure-rated reaction vessel, add this compound (1.0 eq).

    • Add a solution of ammonia in methanol (excess, e.g., 10-20 eq).

    • Seal the vessel and heat to a temperature between 80-120 °C.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • The crude product can be purified by crystallization or column chromatography.

  • Expected Outcome: This reaction typically proceeds with high conversion and provides the desired 5-chloro-2-(methylthio)pyrimidin-4-amine in excellent yield (a similar reported transformation yielded 93%).[3]

Visualizing the Synthetic Advantage

To further clarify the strategic utility of this compound, the following diagrams illustrate key reaction pathways.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_product Product 5-Cl-Pyrimidine This compound Meisenheimer Intermediate (Resonance Stabilized) 5-Cl-Pyrimidine->Meisenheimer + Nu-H Nucleophile Nu-H Product Substituted Pyrimidine Meisenheimer->Product - H-SMe

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Coupling_Workflow Start This compound Oxidation Oxidation (e.g., with m-CPBA) Start->Oxidation Sulfone 5-Chloro-2-(methylsulfonyl)pyrimidine (Activated Intermediate) Oxidation->Sulfone Coupling Suzuki-Miyaura Coupling (Pd catalyst, Base, Boronic Acid) Sulfone->Coupling Final_Product 5-Aryl/Heteroaryl-2-(methylsulfonyl)pyrimidine Coupling->Final_Product

Caption: Workflow for Suzuki-Miyaura coupling via sulfone activation.

Conclusion

References

Navigating the Pyrimidine Core: A Comparative Guide to the Cross-Coupling Reactivity of 2-Chloro vs. 4-Chloro Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The functionalization of this privileged heterocycle, particularly through palladium-catalyzed cross-coupling reactions, is a critical strategy in the synthesis of novel therapeutic agents.[2][3] A fundamental understanding of the reactivity of substituted pyrimidines is paramount for efficient and selective synthesis. This guide provides an in-depth comparison of the cross-coupling reactivity of two common building blocks: 2-chloropyrimidines and 4-chloropyrimidines, offering insights into the underlying principles and practical guidance for reaction design.

The Inherent Reactivity Landscape: Why C4 is Generally More Reactive

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the C4 position of a pyrimidine ring is generally more reactive than the C2 position when both bear a chlorine substituent.[4][5][6][7][8] This preferential reactivity is also observed in nucleophilic aromatic substitution (SNAr) reactions.[4][7][9]

The heightened reactivity at C4 can be attributed to the electronic nature of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, creating electron-deficient carbon centers. The C4 and C6 positions are para and ortho, respectively, to one of the ring nitrogens, while the C2 position is situated between both nitrogens. In the key oxidative addition step of a palladium-catalyzed cycle, the palladium complex inserts into the carbon-chlorine bond. The transition state for this process is stabilized by the electron-withdrawing nature of the ring. For 2,4-dichloropyrimidine, oxidative addition of palladium is favored at the C4-chlorine bond.[6]

This intrinsic reactivity difference dictates the typical synthetic strategy for 2,4-disubstituted pyrimidines, where the C4-substituent is installed before the C2-substituent.[1][7]

The Chemist's Toolkit: Influencing Reactivity and Selectivity

While the inherent reactivity favors the C4 position, the outcome of a cross-coupling reaction is not solely determined by the substrate. The choice of catalyst, ligands, base, and solvent system plays a crucial role in modulating reactivity and, in some cases, even inverting the conventional selectivity.[10][11][12]

Catalyst and Ligand Selection: The Key to Control

The palladium source and, more importantly, the phosphine ligand are critical determinants of reaction efficiency and selectivity.[2][13]

  • For C4-Selective Couplings: Traditional palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective for activating the more reactive C4-Cl bond.[2][6]

  • For Challenging C2-Couplings: To achieve coupling at the less reactive C2-Cl position, more sophisticated catalytic systems are often required. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are known to facilitate the activation of less reactive C-Cl bonds.[13]

  • Inverting Selectivity: Remarkably, recent research has demonstrated that bulky N-heterocyclic carbene (NHC) ligands can uniquely promote C2-selective C-S cross-coupling of 2,4-dichloropyrimidine with thiols, a stark contrast to the thousands of previously reported C4-selective couplings.[4][14] This highlights the power of ligand design in overcoming inherent substrate biases.

The Role of the Base and Solvent

The choice of base and solvent is not trivial and can significantly impact reaction rates and yields.

  • Bases: Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed.[6][12] The strength and solubility of the base can influence the transmetalation step in Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig reactions.

  • Solvents: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with the addition of water for Suzuki couplings, are standard.[6][12] The solvent's ability to dissolve the reagents and stabilize the catalytic species is crucial for an efficient reaction.

Comparative Data: A Snapshot of Reactivity in Action

The following tables summarize typical observations and starting points for common cross-coupling reactions with 2-chloro and 4-chloro pyrimidines. Note that these are general guidelines, and optimization is often necessary for specific substrates.

Table 1: Suzuki-Miyaura Coupling of Chloropyrimidines with Phenylboronic Acid

SubstrateTypical Catalyst SystemBaseSolventTemperature (°C)Typical Outcome
4-ChloropyrimidinePd(PPh₃)₄ (2-5 mol%)K₂CO₃1,4-Dioxane/H₂O80-100Good to excellent yields of 4-phenylpyrimidine.[6]
2-ChloropyrimidinePd(dppf)Cl₂ (2-5 mol%) / XPhos Pd G3K₃PO₄Toluene/H₂O100-120Moderate to good yields, often requiring more forcing conditions and advanced catalysts.

Table 2: Buchwald-Hartwig Amination of Chloropyrimidines with Aniline

SubstrateTypical Catalyst SystemBaseSolventTemperature (°C)Typical Outcome
4-ChloropyrimidinePd₂(dba)₃ / XantphosNaOtBuToluene80-110Generally proceeds efficiently to give the C4-aminated product.[15]
2-ChloropyrimidinePd₂(dba)₃ / BrettPhosLiHMDSDioxane100-120Can be more challenging, often requiring stronger bases and more specialized ligands to achieve good conversion.[16][17]

Experimental Workflows: From Theory to Practice

The successful execution of a cross-coupling reaction relies on careful experimental technique. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Experimental Workflow Diagram

G prep Reaction Setup reagents Reagent Addition prep->reagents Inert Atmosphere catalyst Catalyst Addition reagents->catalyst Degas Mixture reaction Reaction & Monitoring catalyst->reaction Heat to Temp. workup Workup & Purification reaction->workup Reaction Complete

Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a microwave-assisted procedure that provides efficient C4-arylation.[6]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (2:1 mixture)

  • Microwave vial

Procedure:

  • To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.005 mmol).

  • Add 6 mL of a degassed 1,4-dioxane/H₂O (2:1) solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15-20 minutes.[6]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol provides a general starting point for the amination of a chloropyrimidine.

Materials:

  • Chloropyrimidine (e.g., 4-chloropyrimidine)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the chloropyrimidine (1.0 mmol), the palladium precatalyst (0.02 mmol), and the base (1.5 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Add the amine (1.2 mmol) via syringe.

  • Seal the flask and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mechanistic Considerations: The Heart of Reactivity

The general catalytic cycle for palladium-catalyzed cross-coupling reactions is a well-established paradigm in organic chemistry.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (R'-M) pd2_complex->transmetalation pd2_r_rprime R-Pd(II)L_n-R' transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

The key step differentiating the reactivity of 2-chloro and 4-chloro pyrimidines is the initial oxidative addition of the Pd(0) catalyst to the C-Cl bond. As mentioned, the electronic environment of the C4 position generally makes this step more facile compared to the C2 position. The subsequent steps of transmetalation (in Suzuki coupling) or amine coordination and deprotonation (in Buchwald-Hartwig amination) followed by reductive elimination to form the final product are also influenced by the electronic and steric properties of the substrate and the ligands on the palladium center.

Conclusion and Future Outlook

The cross-coupling of chloropyrimidines is a powerful tool for the synthesis of complex molecules with significant biological activity. While 4-chloropyrimidines are generally more reactive, a deep understanding of the interplay between substrate electronics, catalyst, ligands, and reaction conditions allows chemists to selectively functionalize the less reactive 2-position. The development of new catalytic systems that can overcome the inherent reactivity preferences of substrates, such as the C2-selective C-S coupling, continues to push the boundaries of synthetic chemistry.[4][14] This ongoing innovation will undoubtedly lead to more efficient and versatile methods for the synthesis of next-generation pyrimidine-based therapeutics and materials.

References

A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] The strategic synthesis of substituted pyrimidines is therefore a critical task in drug discovery, demanding robust and versatile chemical methodologies. This guide provides an in-depth comparison of classical and modern synthetic strategies, offering insights into their mechanisms, applications, and practical limitations.

Classical Approaches: The Foundation of Pyrimidine Synthesis

Traditional methods for pyrimidine synthesis have been instrumental in the development of fundamental derivatives. These reactions, while sometimes limited in scope, are well-established and often serve as a baseline for new discoveries.

The Pinner Synthesis

The Pinner synthesis involves the condensation of an amidine with a β-keto ester or a 1,3-dicarbonyl compound.[4][5] This acid-catalyzed reaction proceeds through a series of protonation, nucleophilic attack, and dehydration steps to form the pyrimidine ring.[4][6]

Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the β-dicarbonyl compound, which enhances its electrophilicity. The amidine then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent cyclization and dehydration yield the aromatic pyrimidine ring.

Generalized Experimental Protocol: Pinner Synthesis of 4-methyl-2-phenylpyrimidine

  • To a solution of benzamidine hydrochloride (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature.

  • Add ethyl acetoacetate (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrimidine.

The Principal Synthesis

This approach utilizes the reaction of a 1,3-dicarbonyl compound with urea or thiourea to construct the pyrimidine core. It is a widely used method for the synthesis of barbiturates and related compounds.

Causality in Experimental Choice: The choice between urea and thiourea allows for the introduction of either an oxo or a thio group at the 2-position of the pyrimidine ring, a key feature in many biologically active molecules.

Modern Strategies: Expanding the Chemical Space

Contemporary synthetic methods have revolutionized the preparation of highly functionalized pyrimidines, offering milder reaction conditions, greater functional group tolerance, and access to novel chemical space.

Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation on pre-functionalized pyrimidine rings.[7][8] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have become indispensable in modern organic synthesis.[9][10]

Expertise in Action: The reactivity of halopyrimidines in these couplings is highly dependent on the position of the halogen. For instance, a chlorine atom at the 4-position is generally more susceptible to nucleophilic substitution than one at the 5-position due to the electron-deficient nature of the pyrimidine ring.[11]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloropyrimidine [11]

  • In a flame-dried Schlenk tube under an inert atmosphere, combine 4-chloropyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₃PO₄ (2.0 eq).[12]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the appropriate solvent (e.g., 1,4-dioxane).[12]

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.[12]

  • Dry the organic layer, concentrate, and purify by chromatography to yield the 4-arylpyrimidine.

Direct C-H Functionalization

The direct functionalization of C-H bonds has emerged as a more atom-economical and sustainable approach to pyrimidine modification.[13][14] These methods bypass the need for pre-halogenation of the pyrimidine core, streamlining the synthetic process.[9] Both metal-catalyzed and metal-free approaches have been developed for the arylation, alkenylation, and alkylation of pyrimidines.[13][14][15]

Trustworthiness Through Mechanism: Palladium-catalyzed C-H activation often proceeds via a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the pyrimidine ring and facilitates the cleavage of a C-H bond.[14]

Multicomponent Reactions (MCRs)

MCRs offer a highly efficient means of constructing complex pyrimidine derivatives in a single step from three or more starting materials.[16][17][18] These reactions are characterized by high atom economy and the ability to rapidly generate libraries of compounds for biological screening.[17][19] The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis.[1][20]

Recent Advances: Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported as a sustainable and regioselective method.[17][19][21]

Benchmarking the Synthetic Routes

The choice of a synthetic route depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and cost. The following table provides a comparative overview of the discussed methods.

Synthetic Route Key Features Advantages Disadvantages Typical Yields
Pinner Synthesis Condensation of amidines and β-dicarbonyls.Well-established, good for simple pyrimidines.Requires strongly acidic or basic conditions, limited substrate scope.40-70%
Principal Synthesis Reaction of 1,3-dicarbonyls with urea/thiourea.Access to 2-oxo/thio pyrimidines.Similar limitations to the Pinner synthesis.50-80%
Suzuki-Miyaura Coupling Pd-catalyzed reaction of halopyrimidines and boronic acids.Excellent functional group tolerance, broad substrate scope, mild conditions.Requires pre-functionalized pyrimidines, potential for catalyst contamination.70-95%[11]
Buchwald-Hartwig Amination Pd-catalyzed amination of halopyrimidines.Efficient for C-N bond formation, wide range of amine coupling partners.Catalyst and ligand cost, sensitivity to air and moisture.60-90%
C-H Functionalization Direct modification of C-H bonds.High atom economy, reduces synthetic steps.Regioselectivity can be challenging, may require directing groups.50-85%[14]
Multicomponent Reactions One-pot synthesis from multiple starting materials.High efficiency and diversity, rapid library synthesis.Reaction optimization can be complex, product purification may be difficult.60-97%[16][22]

Visualizing Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis of substituted pyrimidines using classical and modern approaches.

classical_synthesis cluster_pinner Pinner Synthesis cluster_principal Principal Synthesis Amidine Amidine Pinner_Rxn Acid-catalyzed Condensation Amidine->Pinner_Rxn Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Pinner_Rxn Pyrimidine_Pinner Substituted Pyrimidine Pinner_Rxn->Pyrimidine_Pinner Urea Urea/Thiourea Principal_Rxn Condensation Urea->Principal_Rxn Dicarbonyl2 1,3-Dicarbonyl Dicarbonyl2->Principal_Rxn Pyrimidine_Principal 2-Oxo/Thio Pyrimidine Principal_Rxn->Pyrimidine_Principal

Caption: Classical routes to pyrimidine synthesis.

modern_synthesis cluster_cross_coupling Transition-Metal Cross-Coupling cluster_ch_activation C-H Functionalization HaloPyrimidine Halogenated Pyrimidine CrossCoupling_Rxn Pd or Cu Catalyst HaloPyrimidine->CrossCoupling_Rxn CouplingPartner Boronic Acid / Amine / Alkyne CouplingPartner->CrossCoupling_Rxn SubstitutedPyrimidine_CC Highly Substituted Pyrimidine CrossCoupling_Rxn->SubstitutedPyrimidine_CC PyrimidineCore Pyrimidine Core CHActivation_Rxn Metal Catalyst or Metal-Free Conditions PyrimidineCore->CHActivation_Rxn FunctionalizingAgent Aryl Halide / Alkene FunctionalizingAgent->CHActivation_Rxn SubstitutedPyrimidine_CH Directly Functionalized Pyrimidine CHActivation_Rxn->SubstitutedPyrimidine_CH

Caption: Modern strategies for pyrimidine functionalization.

Conclusion and Future Outlook

The synthesis of substituted pyrimidines has evolved significantly, with modern methods offering unprecedented efficiency and versatility. While classical syntheses remain valuable for certain applications, transition-metal catalysis and C-H functionalization have opened new avenues for the construction of complex and diverse pyrimidine libraries. The continued development of sustainable and atom-economical synthetic methodologies will undoubtedly play a crucial role in advancing pyrimidine-based drug discovery.[1][22]

References

Safety Operating Guide

Navigating the Disposal of 5-Chloro-2-(methylthio)pyrimidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug development and synthetic chemistry, handling substituted pyrimidines like 5-Chloro-2-(methylthio)pyrimidine is routine. However, its disposal requires a meticulous and informed approach due to its hazardous properties. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond generic directives to offer actionable, field-proven protocols. Our focus is on ensuring every step is a self-validating system for safety and compliance.

Foundational Safety Intelligence: Understanding the Hazard Profile

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is critical. This compound (CAS No. 38275-42-2) is classified as a hazardous substance, primarily noted for causing severe skin burns and eye damage. This corrosive nature dictates the stringent requirements for personal protective equipment (PPE) and handling procedures.

Furthermore, as an organosulfur and chlorinated compound, its reaction with incompatible materials or improper handling (e.g., incineration in an open environment) can lead to the release of toxic and hazardous decomposition products, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][2] It is also crucial to note its incompatibility with strong oxidizing agents and strong acids.[1][3]

Table 1: Hazard Profile and Safety Requirements for this compound

Hazard ClassificationGHS PictogramSignal WordKey Precautionary Statements
Skin Corrosion 1BGHS05DangerP260: Do not breathe dusts. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Water Hazard ClassWGK 3-WGK 3: Severely hazardous for water. Do not allow product to enter drains.
The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[4][5] It should never be disposed of down the drain or in regular trash. The following workflow ensures compliance with institutional and regulatory standards, such as those set by the Environmental Protection Agency (EPA) in the United States.[5]

All handling of this compound, whether in pure form or as waste, must be conducted within a certified chemical fume hood to prevent inhalation of its dust.[4][6]

Mandatory PPE includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for integrity before use.

  • Body Protection: A lab coat is essential. For larger quantities or spill cleanup, a chemically resistant apron or suit may be necessary.[7]

  • Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., type P3) should be used.[8]

The causality behind strict waste segregation is the prevention of dangerous chemical reactions within a waste container. Mixing incompatible waste streams is a frequent cause of laboratory incidents.

Protocol for Waste Collection:

  • Designate a Waste Container: Select a dedicated, chemically compatible container for this compound waste. A high-density polyethylene (HDPE) container is a suitable choice.[4] Ensure the container is in good condition, free from leaks, and has a secure, screw-top lid.[5][9]

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[9] The label must also clearly state "This compound " and list any other components of the waste stream (e.g., solvents used for rinsing). Do not use chemical formulas or abbreviations.[10]

  • Accumulation: Collect all waste materials containing this chemical, including residual powder, contaminated weigh boats, pipette tips, and absorbent paper from small spills, directly into this container.

  • Secure Storage: Keep the hazardous waste container tightly closed at all times, except when adding waste.[5][9] Store it in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[10] The SAA must be in a secondary containment bin to mitigate potential leaks.

Properly cleaning contaminated labware is essential to prevent cross-contamination and ensure safety. The rinsate generated from this process is itself hazardous waste.

Protocol for Labware Decontamination:

  • Initial Rinse: Perform a triple rinse of the contaminated glassware (beakers, flasks, etc.) with a suitable organic solvent in which this compound is soluble, such as methanol or acetone.

  • Collect Rinsate: Crucially, this initial rinsate must be collected and added to your designated this compound hazardous waste container.[4] This step is vital because the solvent now contains dissolved hazardous material.

  • Subsequent Cleaning: After the triple rinse with the organic solvent, the glassware can typically be washed using standard laboratory detergents and water.

Managing Spills and Emergencies

In the event of a spill, a swift and correct response is paramount to mitigating exposure and environmental release.

Protocol for Small Spill Cleanup:

  • Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[6][11] Avoid generating dust.[8]

  • Final Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone) and place the cloth in the waste container. Then, wash the area with soap and water.

For large spills, evacuate the area, post a warning, and contact your institution's Environmental Health & Safety (EHS) department immediately.

Final Disposal Pathway

The ultimate disposal of the accumulated hazardous waste must be handled by trained professionals.

  • Request Pickup: Once your waste container is full (typically no more than 90% capacity to allow for expansion) or when you no longer need it, arrange for pickup through your institution's EHS or a licensed hazardous waste disposal contractor.[4][9]

  • Documentation: Complete all necessary waste pickup forms, accurately detailing the contents of the container as required by your institution and regulations.

The approved disposal method for this type of chlorinated and sulfur-containing organic compound is typically high-temperature incineration in a specialized facility equipped with scrubbers and afterburners to neutralize the hazardous combustion products like HCl and SOx.[12]

Diagram 1: Disposal Decision Workflow

This diagram outlines the critical decision points and actions for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection & Segregation cluster_storage Phase 3: Interim Storage & Final Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always fume_hood Work Inside Chemical Fume Hood ppe->fume_hood container Select & Label Compatible Hazardous Waste Container fume_hood->container spill Spill Occurs fume_hood->spill Potential Event collect_solid Collect Solid Waste: (Residual Chemical, Contaminated Items) container->collect_solid For solid/contaminated items decon Decontaminate Glassware (Triple Rinse Method) container->decon For used labware seal_container Securely Close Container After Each Addition collect_solid->seal_container collect_liquid Collect Liquid Waste: (Solvent Rinsate) decon->collect_liquid collect_liquid->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa request_pickup Container Full? Request EHS Pickup store_saa->request_pickup end End: Transfer to Approved Waste Disposal Facility request_pickup->end Compliance Check absorb Absorb with Inert Material spill->absorb Small Spill evacuate Evacuate & Call EHS spill->evacuate Large Spill absorb->collect_solid Place in Waste Container

Caption: Disposal Workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.